m-PEG8-Lys(Mal)-Val-Ala-PAB-Ph-CO-Dazostinag
Description
BenchChem offers high-quality m-PEG8-Lys(Mal)-Val-Ala-PAB-Ph-CO-Dazostinag suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG8-Lys(Mal)-Val-Ala-PAB-Ph-CO-Dazostinag including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C74H98F2N14O27P2S2 |
|---|---|
Poids moléculaire |
1779.7 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-(2,5-dioxopyrrol-1-yl)-2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[[2-[[9-[(1R,6R,8R,9R,10R,15R,17R,18R)-9-fluoro-17-(5-fluoro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-8-yl]purin-6-yl]carbamoyl]phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C74H98F2N14O27P2S2/c1-44(2)59(85-69(97)51(12-8-9-20-88-55(92)17-18-56(88)93)84-54(91)19-21-104-24-25-106-28-29-108-32-33-110-35-34-109-31-30-107-27-26-105-23-22-103-5)71(99)82-45(3)67(95)83-48-15-13-46(14-16-48)38-111-74(100)87(4)36-47-10-6-7-11-49(47)68(96)86-64-60-66(79-41-77-64)90(43-81-60)72-58(76)62-53(115-72)40-113-119(102,121)117-63-61(94)52(39-112-118(101,120)116-62)114-73(63)89-37-50(75)57-65(89)78-42-80-70(57)98/h6-7,10-11,13-18,37,41-45,51-53,58-59,61-63,72-73,94H,8-9,12,19-36,38-40H2,1-5H3,(H,82,99)(H,83,95)(H,84,91)(H,85,97)(H,101,120)(H,102,121)(H,78,80,98)(H,77,79,86,96)/t45-,51-,52+,53+,58+,59-,61+,62+,63+,72+,73+,118?,119?/m0/s1 |
Clé InChI |
KQVUDEKRNBWLRQ-UEVLTWLISA-N |
Origine du produit |
United States |
Optimizing the Hydrodynamic Shield: A Technical Guide to PEGylated ADC Linkers
Executive Summary
The therapeutic index of Antibody-Drug Conjugates (ADCs) is frequently compromised by the physicochemical limitations of the payload.[1][2] Highly potent cytotoxic agents (e.g., PBD dimers, auristatins) are often hydrophobic, leading to antibody aggregation, rapid hepatic clearance, and non-specific uptake. PEGylation of the linker—distinct from random antibody PEGylation—serves as a precision engineering tool to mask this hydrophobicity. This guide analyzes the physicochemical mechanics of PEGylated linkers, detailing the transition from linear spacers to side-chain architectures and providing validated protocols for characterizing their hydrodynamic impact.
Part 1: The Physicochemical Imperative
The Hydrophobicity Challenge
Upon conjugation, a hydrophilic antibody (IgG1) is forced to carry hydrophobic cargo. If the drug-to-antibody ratio (DAR) is high (e.g., DAR 8), the exposed hydrophobic surface area increases drastically.
-
Consequence 1 (Aggregation): Hydrophobic patches drive intermolecular interactions, causing high-molecular-weight (HMW) species that trigger immunogenicity.
-
Consequence 2 (Clearance): The Reticuloendothelial System (RES) and hepatic receptors (e.g., mannose receptors) rapidly identify and clear hydrophobic conjugates, reducing the circulating half-life (
).
The PEG Solution: The Hydration Shell Mechanism
Polyethylene Glycol (PEG) is amphiphilic but functions primarily as a hydrophilic shield in this context. Each ethylene oxide unit binds 2–3 water molecules via hydrogen bonding.
-
Mechanism: This recruits a "hydration shell" around the hydrophobic payload.[3]
-
Result: The apparent hydrodynamic radius (
) increases, preventing protein-protein interaction and masking the hydrophobic payload from scavenger receptors.
Part 2: Structural Architectures & Design Logic
The positioning of the PEG unit relative to the cleavage site is the single most critical design decision.
Linear PEG Spacers (First Generation)
In this configuration, the PEG chain acts as a bridge between the antibody and the release mechanism (e.g., mAb — PEG — Val-Cit — Payload).
-
Physicochemical Impact: Successfully improves solubility.[3][4][]
-
The Flaw: Long PEG chains in the main chain can sterically hinder the enzymatic cleavage (e.g., by Cathepsin B), reducing the rate of payload release and potency.
Side-Chain (Pendant) PEG (Next Generation)
Here, the PEG is attached to a multifunctional connector (often a modified amino acid like lysine or a self-stabilizing maleimide) parallel to the drug-linker axis, rather than in series.
-
Advantage: The PEG shields the payload during circulation but does not impede the enzyme from accessing the scissile bond (e.g., Glucuronide or Val-Cit) during internalization.
-
Key Insight: This architecture allows for higher DAR (up to 8) without the aggregation penalties seen in linear designs.
Visualization: Linear vs. Pendant Architecture
The following diagram contrasts the structural logic of these two approaches.
Figure 1: Comparison of Linear (Series) vs. Pendant (Parallel) PEG configurations. Note how the Pendant design isolates the shielding function from the release mechanism.
Part 3: Critical Parameters (Chain Length & Thresholds)
Selecting the correct PEG length is a balance between solubility and steric bulk.[6] Data from Lyon et al. (2015) and subsequent studies suggest a "threshold" effect.
| Parameter | Short PEG (n=2–4) | Medium PEG (n=8–12) | Long PEG (n=24+) |
| Hydrophobicity Masking | Minimal. Ineffective for hydrophobic payloads like PBDs. | Optimal. Significant reduction in HIC retention time. | High. |
| Clearance ( | Fast (Rapid hepatic uptake). | Slow. Approaches native mAb PK profile. | Slow. |
| Aggregation | High risk at DAR 8.[7] | Low risk. | Low risk. |
| Binding Affinity | Unaffected. | Unaffected. | Potential steric interference with antigen binding.[4][6] |
| Synthesis Complexity | Low (Monodisperse available). | Moderate (Discrete PEG12 is standard). | High (Polydispersity issues).[8] |
The "PEG8 Threshold": For glucuronide-MMAE linkers, extending the PEG chain from 0 to 8 units results in a linear improvement in pharmacokinetics (reduced clearance). Beyond PEG12, the marginal benefit to PK diminishes, while the manufacturing complexity and mass added to the ADC increase. Recommendation: Target PEG8 to PEG12 for side-chain configurations.
Part 4: Experimental Protocol - Hydrophobicity Profiling
To validate the efficacy of a PEGylated linker, one must measure the Hydrophobic Interaction Chromatography (HIC) retention time. This is the industry gold standard for assessing the "masked" nature of the ADC.
Protocol: HIC Analysis of PEGylated ADCs
Objective: Quantify the reduction in surface hydrophobicity conferred by the PEG linker compared to a non-PEGylated control.
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 (Promotes hydrophobic binding).
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (Promotes elution).
-
Column: Butyl-NPR (Non-Porous Resin) or Phenyl-5PW (Tosoh Bioscience or equivalent).
Workflow:
-
Equilibration: Equilibrate column with 100% Mobile Phase A.
-
Injection: Inject 10–20 µg of ADC sample (ensure sample is free of organic solvent from conjugation).
-
Gradient: Run a linear gradient from 0% B to 100% B over 15–20 minutes.
-
Mechanism: As salt concentration decreases, the hydration shell re-forms. Hydrophobic molecules hold onto the column longer; hydrophilic (PEGylated) molecules elute earlier.
-
-
Analysis: Record Retention Time (
).-
Calculate
. -
A larger
indicates successful shielding.
-
Characterization Workflow Diagram
Figure 2: Analytical workflow for validating the physicochemical properties of PEGylated ADCs. HIC is the gatekeeper assay for hydrophobicity.
References
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. Link
-
Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics.[9] Link
-
Fleming, R. (2020).[10] ADC Analysis by Hydrophobic Interaction Chromatography.[10][11][12][13] Methods in Molecular Biology.[10] Link
-
D'Atri, V., et al. (2018). Hydrophobic Interaction Chromatography of mAbs and ADCs.[10][11][12][13] CHROMacademy.[11] Link
-
Chen, L., et al. (2025). Cleavable PEGylation Enhances the Antitumor Efficacy of Small-Sized Antibody–Drug Conjugates.[14][15] Molecular Pharmaceutics.[14] Link
Sources
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromacademy.com [chromacademy.com]
- 12. agilent.com [agilent.com]
- 13. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavable PEGylation Enhances the Antitumor Efficacy of Small-Sized Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cathepsin B as a Trigger for ADC Payload Release
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Precision in Cytotoxic Payload Delivery
The therapeutic paradigm of Antibody-Drug Conjugates (ADCs) is predicated on a simple yet powerful concept: the targeted delivery of highly potent cytotoxic agents directly to cancer cells, thereby maximizing efficacy while minimizing systemic toxicity. The success of this strategy, however, is critically dependent on the linker technology connecting the antibody to the payload. An ideal linker must remain steadfastly stable in systemic circulation and then, upon internalization into the target cell, release its cytotoxic cargo in a rapid and controlled manner. The tumor microenvironment (TME) and its unique intracellular compartments offer a sophisticated lock-and-key system for this release. Among the most exploited keys is the lysosomal cysteine protease, Cathepsin B, whose aberrant expression and activity in many cancers provide a specific trigger for payload liberation. This guide provides a technical deep-dive into the mechanism and validation of Cathepsin B-mediated ADC activation.
The Rationale: Why Cathepsin B is an Exceptional ADC Trigger
The selection of a trigger for payload release is not arbitrary; it is a calculated decision based on differential biochemistry between malignant and healthy tissues. Cathepsin B emerges as a prime candidate for several compelling reasons:
-
Overexpression in Malignant Tissues : Numerous studies have established that Cathepsin B expression and activity are significantly elevated in a wide array of solid tumors and hematologic malignancies.[] This overexpression is not merely incidental; it is functionally implicated in tumor progression, invasion, and metastasis through the degradation of the extracellular matrix.[][2] This differential provides a therapeutic window, concentrating the ADC's cytotoxic effect within the tumor.
-
Optimal Activity in the Lysosomal Compartment : ADCs typically enter cells via receptor-mediated endocytosis, trafficking through the endo-lysosomal pathway.[3] The lysosome's acidic environment (pH 4.5-5.0) is the optimal condition for Cathepsin B's enzymatic activity, ensuring that the payload is released in the correct subcellular location after the ADC has been successfully internalized.[4]
-
Specific Substrate Recognition : Cathepsin B preferentially cleaves peptide bonds, with a well-characterized substrate specificity. This allows for the rational design of peptide-based linkers that are selectively recognized and hydrolyzed by Cathepsin B, while remaining stable against other proteases encountered in circulation.[][]
The Linchpin of Activation: The Valine-Citrulline Linker
The most clinically successful and widely adopted Cathepsin B-cleavable linker is the dipeptide sequence, valine-citrulline (Val-Cit) .[][] This linker is often coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer. The synergy between these components is a masterclass in bio-organic chemistry, designed for efficient, traceless drug release.
The mechanism unfolds in a precise, two-step cascade within the lysosome:
-
Enzymatic Cleavage : Cathepsin B recognizes the Val-Cit dipeptide and hydrolyzes the amide bond between citrulline and the PABC spacer.[4][6] This is the specific, enzyme-triggered event. While Cathepsin B is a primary actor, it's noteworthy that other lysosomal cathepsins (L, S, F) can also contribute to this cleavage, providing a degree of redundancy that may overcome resistance based on the downregulation of a single protease.[3][7]
-
Self-Immolation : The cleavage by Cathepsin B unmasks a free aniline nitrogen on the PABC group. This initiates a spontaneous, rapid 1,6-electronic cascade elimination, which expels carbon dioxide and liberates the active, unmodified cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).[4][8] This self-immolative step is crucial as it ensures the release is irreversible and does not leave a linker fragment attached to the drug, which could impede its activity.
Caption: ADC intracellular trafficking and Cathepsin B-mediated payload release.
A Framework for Validation: A Self-Validating Experimental Approach
As a senior scientist, my emphasis is on building a logical, self-validating experimental workflow. We must not only demonstrate that our ADC works but rigorously prove why it works. Each step should build upon the last, incorporating controls that validate our hypothesis that Cathepsin B is the primary trigger.
// Nodes Start [label="Hypothesis:\nCathepsin B triggers payload release", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Target Validation\nConfirm Cathepsin B Expression & Activity\nin Target vs. Control Cell Lines"]; Step2 [label="Step 2: ADC Internalization Assay\nConfirm ADC is internalized into lysosomes"]; Step3 [label="Step 3: In Vitro Cleavage Assay\nDemonstrate direct cleavage of Linker-Payload\nby purified Cathepsin B"]; Step4 [label="Step 4: Cellular Payload Release Assay\nQuantify payload release in cells\n(CatB High vs. CatB Low/Knockout)"]; Step5 [label="Step 5: Cytotoxicity Assay\nCorrelate cell killing with Cathepsin B activity"]; Conclusion [label="Conclusion:\nCathepsin B is a validated trigger\nfor ADC efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2 [label="If CatB is expressed\nand active"]; Step2 -> Step3 [label="If ADC internalizes"]; Step3 -> Step4 [label="If direct cleavage\nis confirmed"]; Step4 -> Step5 [label="If release correlates\nwith CatB levels"]; Step5 -> Conclusion [label="If cytotoxicity correlates\nwith CatB levels"];
// Controls (as notes attached to steps) Step1_Control [label="Control: CatB-low/negative cell line\nWestern Blot, qPCR, Activity Assay", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Step3_Control [label="Control: No enzyme, CatB inhibitor (CA-074),\nNon-cleavable linker ADC", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Step4_Control [label="Control: CatB inhibitor, Non-cleavable ADC,\nCatB knockout/knockdown cells", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Step5_Control [label="Control: Non-targeting ADC, Free payload,\nCatB inhibitor pre-treatment", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
Step1 -> Step1_Control [style=dashed, arrowhead=none]; Step3 -> Step3_Control [style=dashed, arrowhead=none]; Step4 -> Step4_Control [style=dashed, arrowhead=none]; Step5 -> Step5_Control [style=dashed, arrowhead=none]; }
Caption: A self-validating workflow to confirm Cathepsin B-mediated ADC activity.
Field-Proven Methodologies: Key Experimental Protocols
The following protocols are foundational for validating any ADC candidate hypothesized to be activated by Cathepsin B.
Protocol 4.1: Cellular Cathepsin B Activity Assay (Fluorogenic)
Causality: Before testing the ADC, you must first quantify the enzymatic activity of your trigger in the target cell lines. This assay directly measures the functional protease activity in cell lysates, providing a baseline that will be critical for interpreting downstream cytotoxicity data.
-
Reagents & Equipment:
-
Target (e.g., SK-BR-3) and control (e.g., Cathepsin B knockout) cell lines.
-
Cell Lysis Buffer (e.g., Sigma-Aldrich, Cat# MAK387B).
-
Cathepsin B Reaction Buffer (e.g., Sigma-Aldrich, Cat# MAK387C).
-
Fluorogenic Cathepsin B Substrate: Z-Arg-Arg-AMC or Ac-RR-AFC.[9][10]
-
Cathepsin B Inhibitor (Control): CA-074Me (cell-permeable).[11]
-
96-well black, flat-bottom microplate.
-
Fluorescence plate reader (Ex/Em: ~400 nm / ~505 nm for AFC).[10]
-
-
Step-by-Step Methodology:
-
Cell Lysis: Culture 1-5 million cells per condition. Lyse the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[10]
-
Clarification: Centrifuge the lysate at high speed for 5 minutes at 4°C to pellet debris. Transfer the supernatant (lysate) to a new, pre-chilled tube.
-
Assay Setup: To a 96-well plate, add 50 µL of cell lysate per well. For inhibitor controls, pre-incubate the lysate with CA-074Me for 30 minutes.
-
Reaction Initiation: Add 50 µL of Reaction Buffer to each well. Then, add 2 µL of the 10 mM fluorogenic substrate stock solution (final concentration 200 µM).[10]
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the increase in fluorescence intensity every 2 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the curve. Compare the activity between your target, control, and inhibitor-treated cell lines.
-
Protocol 4.2: ADC Internalization and Lysosomal Co-localization
Causality: Payload release by Cathepsin B is contingent on the ADC being trafficked to the lysosome. This imaging-based assay visually confirms that the ADC is not only internalized but also reaches the correct subcellular compartment where the trigger is located.
-
Reagents & Equipment:
-
ADC labeled with a stable fluorophore (e.g., Alexa Fluor 488).
-
LysoTracker™ Red DND-99 (or other lysosomal stain).
-
Hoechst 33342 (nuclear stain).
-
High-resolution confocal microscope.
-
-
Step-by-Step Methodology:
-
Cell Plating: Plate target cells on glass-bottom imaging dishes and allow them to adhere overnight.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC (e.g., 5 µg/mL) and incubate at 37°C for various time points (e.g., 1, 4, 24 hours). A 4°C control should be included to inhibit active transport and show only surface binding.
-
Lysosomal & Nuclear Staining: During the last 30 minutes of incubation, add LysoTracker Red (e.g., 50 nM) and Hoechst 33342 to the media.
-
Wash & Image: Gently wash the cells three times with fresh, pre-warmed media to remove unbound ADC and dyes.
-
Confocal Imaging: Acquire images using a confocal microscope. Capture separate channels for the ADC (green), lysosomes (red), and nucleus (blue).
-
Co-localization Analysis: Merge the channels. The appearance of yellow puncta (overlap of green ADC and red lysosome signals) confirms the ADC has reached the lysosome. Quantify the degree of co-localization using image analysis software (e.g., Pearson's correlation coefficient).[12]
-
Protocol 4.3: In Vitro ADC Cleavage by Purified Cathepsin B
Causality: This biochemical assay provides direct, unambiguous evidence that Cathepsin B can cleave the linker. By removing the complexity of the cellular environment, we can isolate the interaction between the enzyme and the ADC, confirming the linker's design principle.
-
Reagents & Equipment:
-
ADC with Cathepsin B-cleavable linker.
-
Purified, active human Cathepsin B enzyme.
-
Cathepsin B Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).[13]
-
Reaction quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system for analysis.
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM) with purified Cathepsin B (e.g., 1 µM) in the assay buffer.
-
Controls: Prepare essential control reactions:
-
No Enzyme Control: ADC in buffer only.
-
Inhibitor Control: ADC and Cathepsin B plus a potent inhibitor (e.g., CA-074).
-
Non-Cleavable Control: An ADC with a non-cleavable linker (if available).
-
-
Incubation: Incubate all tubes at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile.
-
Analysis by LC-MS/MS: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to detect and quantify the released payload.
-
Data Interpretation: A time-dependent increase in the free payload signal in the enzyme-treated sample, which is absent in the controls, provides direct proof of enzyme-mediated cleavage.[7]
-
Data Synthesis & Interpretation
Table 1: Comparative Cathepsin B Activity and ADC Cytotoxicity
| Cell Line | Target Antigen Expression (MFI) | Relative Cathepsin B Activity (RFU/min/mg) | ADC IC₅₀ (nM) | ADC + CA-074Me IC₅₀ (nM) | Free Payload IC₅₀ (nM) |
| Target High (SK-BR-3) | 250,000 | 150.4 ± 12.1 | 1.5 | >100 | 0.5 |
| Target High / CatB KO | 245,000 | 2.1 ± 0.5 | 95.7 | 98.2 | 0.6 |
| Target Low (MCF-7) | 15,000 | 85.2 ± 9.8 | 88.4 | >100 | 0.4 |
Interpretation of Table 1: The data clearly demonstrates a strong correlation between Cathepsin B activity and ADC potency. The high-expressing SK-BR-3 line is highly sensitive to the ADC, but this sensitivity is abrogated by either knocking out Cathepsin B or chemically inhibiting it. This directly implicates Cathepsin B activity in the ADC's mechanism of action. The low antigen-expressing MCF-7 line is insensitive, confirming the requirement for antibody-mediated targeting. The free payload is potent across all lines, as expected, validating the cytotoxicity of the warhead itself.
Conclusion and Forward Look
The strategic use of Cathepsin B as a trigger for payload release is a cornerstone of modern ADC design, exemplified by the clinical success of ADCs utilizing the Val-Cit linker.[3][] A rigorous, multi-faceted validation workflow, as outlined in this guide, is essential for any research program developing such agents. By systematically confirming target enzyme activity, ADC trafficking, direct linker cleavage, and the correlation between enzymatic activity and cytotoxicity, development teams can build a robust data package that substantiates the ADC's proposed mechanism of action.
While Val-Cit is the established standard, future innovations may focus on developing linkers with even greater specificity for Cathepsin B over other proteases or linkers that respond to multiple lysosomal triggers to overcome potential resistance mechanisms.[] The principles and protocols detailed herein provide a durable framework for the evaluation of these next-generation technologies.
References
-
Dorywalska, M., et al. (2015). Effect of Attachment Site on Stability of Cleavable Antibody Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Staben, L. R., et al. (2016). Recent evolutions in Cathepsin B cleavable linkers for drug release from ADCs. ResearchGate. Available at: [Link]
-
Grzonka, Z., et al. (2002). Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B. PubMed. Available at: [Link]
-
Wikipedia. Monomethyl auristatin E. Available at: [Link]
-
Creative Biolabs. (2018). Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction. Available at: [Link]
-
Jiang, X., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. National Center for Biotechnology Information. Available at: [Link]
-
Dushin, R. G., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research. Available at: [Link]
-
Segal, D. J., et al. (2018). Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. ACS Publications. Available at: [Link]
-
Gui, M., et al. (2007). New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations. PubMed. Available at: [Link]
-
Staben, L. R., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. PubMed. Available at: [Link]
-
ADC Review. Monomethyl auristatin E (MMAE). Available at: [Link]
-
DIMA Biotechnology. (2023). MMAE – The Beloved Toxin of ADCs. Available at: [Link]
-
Staben, L. R., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. SciSpace. Available at: [Link]
-
Abzena. Real-Time Live Cell Imaging in Successful Antibody-Drug Conjugate Development. Available at: [Link]
-
Hook, V., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. eScholarship. Available at: [Link]
-
Dushin, R. G., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research. Available at: [Link]
-
Dushin, R. G., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates. PubMed. Available at: [Link]
-
Jiang, X., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. OUCI. Available at: [Link]
-
Staben, L. R., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Semantic Scholar. Available at: [Link]
-
MedChemExpress Technical Support. (2025). What Are the Best Methods for Activating and Measuring Cathepsin B Activity?. ResearchGate. Available at: [Link]
-
Hook, V., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. National Center for Biotechnology Information. Available at: [Link]
-
Jiang, X., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub. Available at: [Link]
-
Gütschow, M., et al. (2015). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Helmholtz-Zentrum Dresden-Rossendorf. Available at: [Link]
-
Horn, M., et al. (2017). Detection of cathepsin B activity is cell lysates using fluorescent substrate. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Cathepsin B Cleavable Linkers: Enabling Targeted Payload Release. Available at: [Link]
-
Weiss, L. E., et al. (2025). Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. Journal of the American Chemical Society. Available at: [Link]
-
Hook, V., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. ACS Publications. Available at: [Link]
-
Weiss, L. E., et al. (2025). Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. University of Edinburgh Research Explorer. Available at: [Link]
-
Weiss, L. E., et al. (2025). Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody-Drug Conjugates. PubMed. Available at: [Link]
-
Cohen, R., et al. Confocal Microscopy and Imaging Flow Cytometry - Tools for Selection of Antibodies to be Developed as Therapeutic ADCs. ResearchGate. Available at: [Link]
-
Bio-protocol. (2024). Magic Red Cathepsin B activity assay. Protocols.io. Available at: [Link]
-
Watzke, A., et al. (2019). Selective substrates and ABPs for cathepsin B. ResearchGate. Available at: [Link]
-
ProBio CDMO. ADC Bioassay Service | Antibody Internalization Assay. Available at: [Link]
-
Kasper, L., et al. (2019). Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples. Chemical Science. Available at: [Link]
-
Creative Biolabs. Antibody Internalization Assay. Available at: [Link]
Sources
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- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]
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- 8. researchgate.net [researchgate.net]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. aacrjournals.org [aacrjournals.org]
- 12. adcreview.com [adcreview.com]
- 13. researchgate.net [researchgate.net]
Advanced Maleimide Bioconjugation: Mechanisms, Stability, and Protocols for ADCs
Topic: Maleimide Bioconjugation Chemistry for ADCs Content Type: In-depth Technical Guide Audience: Senior Researchers & Drug Development Professionals
The Dominance and Deficit of Maleimide Chemistry
In the landscape of Antibody-Drug Conjugates (ADCs), maleimide chemistry remains the workhorse for cysteine-based conjugation. Historically validated by approved therapeutics like Brentuximab vedotin (Adcetris) , the reaction relies on the Michael addition of a nucleophilic thiol (sulfhydryl) group on the antibody to the electrophilic double bond of a maleimide linker.
However, for the senior scientist, the focus must shift from "how to conjugate" to "how to keep it conjugated." The clinical reality is that the resultant thiosuccinimide ring is not a permanent covalent bond in the physiological environment. It is a dynamic entity subject to retro-Michael addition , leading to payload migration onto Human Serum Albumin (HSA). This phenomenon reduces therapeutic efficacy and increases systemic toxicity.
This guide moves beyond basic synthesis, focusing on the kinetic control of conjugation, the thermodynamic battle for stability, and the next-generation "self-hydrolyzing" strategies that lock payloads in place.
The Chemistry Core: Kinetic Control vs. Thermodynamic Stability
The reaction between a maleimide and a cysteine thiol is a Michael Addition .[1][][3] It is kinetically favored at neutral pH (6.5–7.5) due to the high nucleophilicity of the thiolate anion (
The Critical Fork: Hydrolysis vs. Retro-Michael
Once the thiosuccinimide ring is formed, the ADC enters a critical stability phase. Two competing pathways dictate the fate of the drug-linker:
-
Retro-Michael Pathway (Instability): The reaction reverses, regenerating the free maleimide and the antibody thiol.[4] In plasma, the regenerated maleimide is rapidly scavenged by the abundant Cys34 of HSA. This is the mechanism of "linker exchange."
-
Ring Hydrolysis (Stabilization): Water attacks the carbonyl of the succinimide ring, opening it to form a succinamic acid derivative. This "ring-opened" form is chemically dead to retro-Michael addition, effectively locking the drug onto the antibody.
Key Insight: Standard maleimides hydrolyze slowly. To ensure stability, we must either force hydrolysis or use engineered linkers that catalyze their own ring opening.[5]
Visualization: The Stability Pathway
The following diagram illustrates the mechanistic divergence that determines ADC stability.
Caption: The kinetic competition between stabilizing ring hydrolysis and destabilizing retro-Michael deconjugation in plasma environments.
Strategic Protocol: Stochastic Cysteine Conjugation
This protocol targets the reduction of interchain disulfide bonds to generate controlled free thiols (typically aiming for a Drug-to-Antibody Ratio, or DAR, of 4).[][6]
Phase 1: Reagent Selection
Choosing the right reducing agent is the first control point.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Cleaves disulfides; irreversible.[7] | Cleaves disulfides; equilibrium-based. |
| Stability | Stable in air/buffer.[8] | Oxidizes rapidly; requires fresh prep. |
| Maleimide Reactivity | High Risk: Reacts with maleimides.[1][3][5][7][9][10][11][12][13] | Low Risk (if removed). |
| Protocol Impact | Can remain in solution if stoichiometry is perfect (risky). | Must be removed (TFF/Desalt) before conjugation. |
| Recommendation | Use for precise partial reduction; remove excess if >2.5 eq used. | Use for total reduction or if TFF is standard in workflow. |
Phase 2: Step-by-Step Workflow
Prerequisites:
-
Antibody: IgG1 (e.g., Trastuzumab) at 5–10 mg/mL.
-
Buffer: PBS + 1mM DTPA (chelator essential to prevent metal-catalyzed oxidation), pH 7.4.
-
Linker-Payload: mc-Val-Cit-PABC-MMAE (10 mM in DMSO).
Step 1: Partial Reduction (Targeting DAR 4)
We target the 4 interchain disulfides.
-
Add 2.75 molar equivalents of TCEP to the antibody.
-
Note: The exact equivalent varies by antibody isotype and batch; perform a small-scale titration first.
-
-
Incubate at 37°C for 1 hour .
-
Validation Point: Assess free thiol content using the Ellman’s Reagent (DTNB) assay. You should measure ~4.0–4.5 free thiols per antibody.
Step 2: TCEP Removal (Critical for Purity)
While some protocols skip this, for high-integrity ADCs, remove unreacted TCEP to prevent it from consuming the expensive maleimide payload.
-
Perform buffer exchange using a Zeba spin column or TFF (Tangential Flow Filtration) into conjugation buffer (PBS/DTPA/pH 7.4).
Step 3: Conjugation[9][14]
-
Cool the reduced antibody to 4°C (slows non-specific amine reactivity).
-
Add DMSO to the antibody solution to 10% (v/v) to ensure linker solubility (prevent precipitation).
-
Add 6–8 molar equivalents of Maleimide-Linker-Payload (excess ensures saturation of the 4 thiols).
-
Incubate for 1 hour at 4°C or 30 mins at RT.
Step 4: Quenching and Purification
-
Add 20 equivalents of N-acetylcysteine (NAC) to quench excess maleimide.
-
Purify via SEC (Size Exclusion Chromatography) or TFF to remove small molecule contaminants and organic solvent.
Visualization: Experimental Workflow
Caption: Standardized workflow for stochastic cysteine conjugation targeting DAR 4.
Next-Generation Solutions: Self-Hydrolyzing Maleimides[13]
To solve the retro-Michael instability described in Section 2, the industry has moved toward Self-Hydrolyzing Maleimides .
The Mechanism
These linkers incorporate a basic amino group (often a primary amine or a diaminopropionic acid moiety) adjacent to the maleimide ring.[13]
-
Action: The basic group acts as an intramolecular catalyst.[4][12][13]
-
Result: Upon conjugation, the basic group facilitates the rapid attack of a water molecule on the succinimide ring carbonyl.
-
Outcome: The ring hydrolyzes completely within hours at neutral pH, converting the unstable thiosuccinimide into a stable succinamic acid thioether before the ADC is administered to the patient.
Advantages:
-
Prevents in vivo payload migration.
-
Improves pharmacokinetic (PK) profiles.
-
Maintains potency while reducing off-target toxicity.[3][11]
References
-
Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[11][13] Nature Biotechnology, 30(2), 184–189. Link
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[11] Nature Biotechnology, 32(10), 1059–1062. Link
-
Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.[13] Bioconjugate Chemistry, 19(3), 759–765. Link
-
Getz, E. B., et al. (1999).[8] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80. Link
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. Link
Sources
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- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
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- 14. researchgate.net [researchgate.net]
Protocol for conjugating m-PEG8-Lys(Mal)-Val-Ala-PAB-Ph-CO-Dazostinag to an antibody
Application Note: Bioconjugation of STING Agonist Dazostinag to Monoclonal Antibodies via Cleavable PEGylated Linkers
Executive Summary
This application note details the protocol for synthesizing an immunostimulatory Antibody-Drug Conjugate (ADC) using the STING agonist Dazostinag (TAK-676) . The payload is coupled via a Cathepsin B-cleavable linker (Val-Ala-PAB) incorporating a PEG8 spacer for solubility masking.
Why this specific design?
-
Payload (Dazostinag): A highly potent STING agonist. Unlike cytotoxic payloads (e.g., MMAE) that kill dividing cells, Dazostinag activates the innate immune system (IFN-β pathway) within the tumor microenvironment (TME) [1, 2].
-
Linker (Val-Ala-PAB): The Valine-Alanine dipeptide is the substrate for lysosomal Cathepsin B. Upon cleavage, the p-aminobenzyl (PAB) spacer undergoes self-immolation to release the free payload [3].
-
Spacer (m-PEG8): STING agonists are hydrophobic. Without a hydrophilic PEG mask, high Drug-Antibody Ratios (DAR) lead to aggregation and rapid hepatic clearance. The 8-unit PEG spacer creates a hydration shield, preserving the antibody's pharmacokinetics [4, 5].
Mechanism of Action
The following diagram illustrates the specific intracellular trafficking and activation pathway of this Dazostinag ADC.
Figure 1: Mechanism of Action. The ADC binds the target antigen, internalizes, and releases Dazostinag via Cathepsin B cleavage. The payload activates the STING pathway, driving an immune response.
Materials & Preparation
Reagents
| Reagent | Specification | Purpose |
| Antibody | Humanized IgG1 (e.g., Trastuzumab) | Target carrier.[1][2] Concentration >5 mg/mL.[3] |
| Drug-Linker | m-PEG8-Lys(Mal)-Val-Ala-PAB-Ph-CO-Dazostinag | Reactive payload. MW ~1500-2000 Da (est). |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Selectively reduces interchain disulfides. |
| Solvent | Anhydrous DMA (Dimethylacetamide) or DMSO | Dissolves the hydrophobic drug-linker. |
| Quench | N-Acetylcysteine (NAC) | Scavenges unreacted maleimides. |
| Buffer A | PBS, pH 7.4 + 1 mM EDTA | Conjugation buffer. EDTA prevents metal-catalyzed oxidation. |
Critical Calculations
-
Target DAR: 4.0 (Standard for efficacy/toxicity balance).
-
TCEP Ratio: To achieve DAR 4, we target ~4 free thiols. For human IgG1, reducing interchain disulfides typically requires 2.0–2.2 molar equivalents of TCEP per antibody [6].
-
Drug-Linker Excess: Maleimide hydrolysis competes with conjugation. Use 6–8 molar equivalents of drug-linker per antibody (approx 1.5–2.0 eq per free thiol).
Experimental Protocol
Phase 1: Partial Reduction (Generating Free Thiols)
Rationale: IgG1 antibodies contain 4 interchain disulfide bonds. Partial reduction opens these bonds to generate reactive sulfhydryls (thiols) without dissociating the heavy/light chains permanently (non-covalent interactions maintain structure).
-
Buffer Exchange: Ensure the antibody is in Buffer A (PBS/EDTA). Remove any Tris or amine-containing buffers if possible (though maleimides are thiol-specific, amines can cause side reactions at high pH).
-
Concentration: Dilute antibody to 5–10 mg/mL .
-
Reduction: Add 2.1 molar equivalents of TCEP (from a fresh 10 mM stock in water) to the antibody.
-
Incubation: Incubate at 37°C for 90 minutes with gentle agitation.
-
Note: Do not purify after this step. TCEP does not react rapidly with maleimides under these conditions, unlike DTT which must be removed [6].
-
Phase 2: Conjugation (Maleimide-Thiol Reaction)
Rationale: The maleimide on the linker reacts specifically with the free thiols generated in Phase 1 to form a stable thioether bond.
-
Solubilize Payload: Dissolve the m-PEG8-Lys(Mal)-Val-Ala... construct in anhydrous DMA to a concentration of 5–10 mM .
-
Critical: The organic solvent in the final reaction must be <10% (v/v) to prevent antibody precipitation.
-
-
Cooling: Cool the reduced antibody solution to room temperature (20–25°C).
-
Addition: Slowly add 6.0 molar equivalents of the drug-linker to the antibody while swirling.
-
Incubation: Incubate at Room Temperature for 60 minutes .
-
Tip: Keep the reaction vessel protected from light (Dazostinag and linkers can be light-sensitive).
-
Phase 3: Quenching & Purification
Rationale: Stop the reaction and remove free drug-linker, which is highly potent and toxic.
-
Quenching: Add 20 molar equivalents (relative to antibody) of N-Acetylcysteine (NAC). Incubate for 15 minutes.
-
Purification (Option A - Small Scale): Use a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with formulation buffer (e.g., 20 mM Histidine, pH 6.0, 6% Trehalose).
-
Purification (Option B - Large Scale): Perform Tangential Flow Filtration (TFF) with a 30 kDa cutoff membrane. Diafilter against 10 volumes of formulation buffer.
Analytical Characterization
To validate the "Self-Validating System" requirement, the following QC steps are mandatory.
A. Hydrophobic Interaction Chromatography (HIC-HPLC)
Purpose: Determine Drug-Antibody Ratio (DAR) and drug distribution.[4][5]
-
Column: TSKgel Butyl-NPR or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
Gradient: 0% to 100% B over 15 minutes.
-
Expected Result: Distinct peaks for DAR 0, 2, 4, 6, 8. The PEG8 spacer will reduce retention time compared to non-PEGylated variants, but higher DAR species will still elute later [7].
B. Size Exclusion Chromatography (SEC-HPLC)
Purpose: Quantify aggregation (High Molecular Weight species - HMW).
-
Standard: Aggregates must be <5% for preclinical use.
-
Observation: If HMW >5%, the m-PEG8 spacer may be insufficient for this specific mAb, or the organic solvent concentration during conjugation was too high.
Workflow Diagram
Figure 2: Bioconjugation Workflow. Step-by-step process from native antibody to purified ADC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | Hydrophobic payload aggregation. | Ensure DMA is added slowly while vortexing. Verify PEG8 integrity. |
| Low DAR (< 3.5) | Incomplete reduction or maleimide hydrolysis. | Increase TCEP to 2.3 eq. Ensure pH is strictly 7.0–7.5 (Maleimide hydrolysis accelerates > pH 8). |
| High Aggregation (> 5%) | Over-conjugation or solvent shock. | Reduce final DAR target. Add propylene glycol to the reaction buffer. |
References
-
Ishii, Y., et al. (2020).[3] Dazostinag (TAK-676) serves as a STING agonist as well as a suitable payload of antibody-drug conjugate (ADC).[3][6][7] World Intellectual Property Organization, WO2020229982.[3] Link
-
Mullard, A. (2023). STING agonists in cancer therapy.[3][7] Nature Reviews Drug Discovery. Link
-
Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Bioconjugate Chemistry, 13(4), 855-869. Link
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733-735. Link
-
Biopharma PEG. (2025).[8] Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). LabInsights. Link
-
Thermo Fisher Scientific. Maleimide Reaction Chemistry and Protocol.Link
-
Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography.[4][5] Methods in Molecular Biology. Link
Sources
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- 2. biotium.com [biotium.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labinsights.nl [labinsights.nl]
Technical Assessment of Targeted STING Activation: In Vitro Characterization of Dazostinag-Based ISACs
Executive Summary & Scientific Rationale
Dazostinag (TAK-676) is a highly potent, synthetic cyclic dinucleotide (CDN) agonist of the STING (Stimulator of Interferon Genes) pathway. Unlike traditional cytotoxic payloads (e.g., MMAE/MMAF) designed to induce apoptosis via tubulin inhibition, Dazostinag is an immunomodulator. Consequently, a "Dazostinag ADC" is functionally classified as an Immune-Stimulating Antibody Conjugate (ISAC) .
The therapeutic goal of a Dazostinag-ISAC is not direct cytotoxicity but the targeted delivery of the agonist to the Tumor Microenvironment (TME) or specific myeloid populations (e.g., CCR2+ cells, as seen with TAK-500). This targeted delivery solves the primary limitation of free STING agonists: systemic cytokine storms and poor tumor retention.
Critical Assay Distinction: Standard ADC viability assays (MTT, CTG) are insufficient for Dazostinag-ISACs. While high concentrations may be cytotoxic, the primary efficacy readout is Type I Interferon (IFN-β) induction and pro-inflammatory cytokine release (CXCL10/IP-10, TNF-α, IL-6) .
Mechanism of Action (MoA) & Signaling Pathway
Understanding the intracellular trafficking is prerequisite to assay design. The ISAC must bind the target antigen, internalize, and release Dazostinag within the endolysosomal pathway. Dazostinag then crosses the endosomal membrane to bind STING (transmembrane protein 173) on the Endoplasmic Reticulum (ER).
Visualization: Dazostinag-ISAC Intracellular Activation
Figure 1: Mechanism of Action for Dazostinag-ISAC.[1] The critical path involves lysosomal linker cleavage and subsequent STING activation on the ER membrane.
Protocol A: STING Pathway Potency (Reporter Assay)
Objective: Quantify the potency of the ISAC vs. free Dazostinag payload in activating the IRF3 pathway. Cell Model: THP-1 Dual™ Cells (InvivoGen). These human monocytes stably express an ISRE-Lucia luciferase reporter (Type I IFN readout) and an NF-κB-SEAP reporter.
Materials
-
Cells: THP-1 Dual™ Cells (culture in RPMI 1640 + 10% Heat-Inactivated FBS).
-
Reagents: QUANTI-Luc™ 4 Lucia/Gaussia (detection reagent).
-
Compounds: Dazostinag-ISAC (Test), Isotype-ISAC (Negative Control), Free Dazostinag (Positive Control).
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest THP-1 Dual cells. Ensure viability >90%.
-
Resuspend at
cells/mL in fresh growth medium. -
Plate 180 µL/well into a 96-well flat-bottom plate (
cells/well).
-
-
Treatment:
-
Prepare a 5-fold serial dilution of the ISAC and Free Payload.
-
Concentration Range: Start at 100 nM (payload equivalent) down to 0.01 nM.
-
Add 20 µL of the 10X compounds to the cells.
-
Include "No Treatment" and "Isotype Control" wells.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Note: STING activation peaks between 18–24 hours.
-
-
Detection (ISRE-Luciferase):
-
Transfer 10 µL of cell culture supernatant to a white opaque 96-well plate.
-
Add 50 µL of QUANTI-Luc™ working solution.
-
Immediately read luminescence using a microplate reader (0.1s integration time).
-
-
Data Analysis:
-
Plot Relative Light Units (RLU) vs. Log[Concentration].
-
Calculate EC₅₀ using a 4-parameter logistic regression.
-
Validation Criteria:
-
Free Dazostinag EC₅₀ should be in the low nanomolar range (~10–50 nM).
-
ISAC EC₅₀ will depend on antigen receptor density but typically shows a right-shift compared to free payload due to internalization kinetics.
Protocol B: Target-Dependent Immune Activation (Co-Culture)
Objective: Differentiate between targeted activation (Antigen-mediated uptake) and bystander activation (FcγR uptake or free payload release). This is the "Gold Standard" for ISAC specificity.
Model: Antigen-Positive Tumor Cells (e.g., HER2+ SK-BR-3) co-cultured with Human PBMCs.
Experimental Workflow Diagram
Figure 2: Co-culture workflow to assess target-dependent immune activation.
Step-by-Step Methodology
-
Tumor Cell Seeding (Day 0):
-
Seed antigen-positive tumor cells (e.g., SK-BR-3) at
cells/well in 100 µL media. -
Allow adherence overnight.
-
-
PBMC Addition (Day 1):
-
Thaw frozen human PBMCs (or isolate fresh).
-
Resuspend in media. Add
PBMCs/well (E:T ratio of 5:1). -
Why? Tumor cells provide the "target" for the ISAC; PBMCs provide the "responders" (Monocytes/DCs) that react to the released Dazostinag.
-
-
Treatment:
-
Add Dazostinag-ISAC at varying concentrations (e.g., 10 nM, 1 nM, 0.1 nM).
-
Controls:
-
Antigen-Negative Tumor Cells + PBMCs + ISAC (Specificity Control).
-
Isotype-ISAC (Fc-binding Control).
-
Fc-Block (optional, to prove antigen-dependence vs FcγR-dependence).
-
-
-
Readout (Day 2 - 24h post-treatment):
-
Harvest supernatant.
-
Assay: ELISA or MSD (Meso Scale Discovery) for CXCL10 (IP-10) .
-
Note: CXCL10 is often a more robust and stable biomarker for STING activation than IFN-β in supernatant analysis.
-
Key Readouts & Data Interpretation
The following table summarizes expected outcomes for a successful Dazostinag-ISAC candidate.
| Assay Type | Readout | Successful Candidate Profile | Red Flag / Failure Mode |
| Reporter (THP-1) | Luminescence (ISRE) | Robust activation; EC₅₀ within 1-log of free payload. | No activation (Linker stability too high / No release). |
| Specificity (Co-culture) | CXCL10 / IL-6 | High cytokine release only in Ag+ co-cultures. | High release in Ag-negative lines (Non-specific uptake/Instability). |
| Fc-Competency | ADCC (LDH Release) | Optional: If IgG1, should induce ADCC. | N/A (If Fc-silent backbone is used). |
| Viability | CTG / MTT | Minimal cell death at effective STING-activation doses. | High cytotoxicity (Off-target toxicity). |
References
-
Dazostinag (TAK-676)
-
ISAC Mechanism (TAK-500 Context)
- Title: Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjug
- Source: Journal of Medicinal Chemistry (2023).
-
URL:[Link]
-
STING Pathway Overview
-
General ISAC Assay Guidelines
- Title: Immune-stimulating antibody conjugates: a new approach to cancer immunotherapy.
- Source: N
-
URL:[Link]
Sources
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- 2. TAK-676 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
Application Note: Development of a Dazostinag (TAK-676) Antibody-Drug Conjugate for Solid Tumor Targeting
Abstract & Introduction
The systemic administration of STING (Stimulator of Interferon Genes) agonists, such as Dazostinag (TAK-676), has shown promise in activating innate immunity but is frequently limited by a narrow therapeutic index and systemic cytokine toxicity. This Application Note details the engineering of an Antibody-Drug Conjugate (ADC) utilizing Dazostinag as the payload.[1][2][3]
By conjugating this highly potent fluorinated cyclic dinucleotide (CDN) to a tumor-targeting monoclonal antibody, we achieve active delivery into the tumor microenvironment (TME). Upon internalization and lysosomal processing, the payload is released, triggering the STING-TBK1-IRF3 signaling axis specifically within tumor-resident myeloid cells or tumor cells, thereby turning "cold" tumors "hot" while minimizing systemic inflammation.
Strategic Design Considerations
The Payload: Dazostinag (TAK-676)
Unlike first-generation STING agonists, Dazostinag is a synthetic, fluorinated CDN with enhanced stability and potency.
-
Challenge: Dazostinag lacks convenient "handle" groups (like primary aliphatic amines or thiols) for standard linker attachment.[1]
-
Solution: The conjugation strategy targets the exocyclic amine of the adenine base. A self-immolative spacer (PAB) is required to ensure the release of the authentic, unmodified drug after linker cleavage.
The Linker Strategy
To ensure stability in circulation and rapid release in the lysosome, a protease-cleavable linker is selected.
-
Composition: Maleimide-PEG-Val-Cit-PAB-Dazostinag .
-
Maleimide: For conjugation to antibody cysteines.[4][5][6][7]
-
Val-Cit (Valine-Citrulline): A dipeptide substrate highly sensitive to Cathepsin B, an enzyme upregulated in the lysosomes of many solid tumors.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that spontaneously eliminates upon peptide cleavage, releasing the free Dazostinag.
-
Mechanism of Action (MOA)
The following diagram illustrates the intracellular trafficking and activation pathway of the Dazostinag ADC.
Caption: Figure 1.[1][5][6][8] Mechanism of Action: ADC internalization, lysosomal cleavage by Cathepsin B, and subsequent STING pathway activation.
Bioconjugation Protocol: Stochastic Cysteine Conjugation[1]
This protocol describes the synthesis of a Dazostinag ADC with a target Drug-Antibody Ratio (DAR) of 4.0, utilizing interchain disulfide reduction.
Reagents & Equipment
| Component | Specification |
| Antibody | Humanized IgG1 (e.g., anti-HER2), conc. > 5 mg/mL |
| Linker-Payload | Maleimide-PEG4-Val-Cit-PAB-Dazostinag (Custom Synthesis) |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride |
| Buffer A | PBS, pH 7.4, 1 mM EDTA |
| Organic Solvent | Anhydrous DMSO or DMA |
| Purification | Sephadex G-25 (Desalting) or TFF (Tangential Flow Filtration) |
Step-by-Step Methodology
Step 1: Partial Reduction of Antibody
Rationale: IgG1 antibodies contain 4 interchain disulfide bonds.[5][7] Controlled reduction opens these bonds to create reactive thiols (sulfhydryls).
-
Dilute the antibody to 5.0 mg/mL in Buffer A.
-
Prepare a 10 mM stock of TCEP in water.
-
Add 2.5 molar equivalents of TCEP per mole of antibody.
-
Note: This ratio targets a DAR of ~4.[7] Optimization may be required for specific antibodies.
-
-
Incubate at 37°C for 2 hours with mild agitation.
-
Cool to room temperature. Do not purify; TCEP does not react with maleimides.
Step 2: Conjugation
Rationale: The maleimide group on the linker reacts specifically with the free thiols formed in Step 1.
-
Dissolve the Linker-Payload in anhydrous DMSO to a concentration of 10 mM.
-
Add DMSO slowly to the reduced antibody solution to achieve 10% v/v DMSO final concentration.
-
Critical: Add DMSO before the payload to prevent antibody precipitation upon payload addition.
-
-
Add 6-8 molar equivalents of Linker-Payload (relative to the initial antibody).
-
Incubate at 4°C for 1 hour or Room Temperature for 30 mins.
Step 3: Quenching & Purification
Rationale: Remove unreacted drug and organic solvent to prevent aggregation and toxicity.
-
Quench the reaction by adding N-acetylcysteine (20 eq) and incubate for 15 mins.
-
Purification: Perform buffer exchange into Formulation Buffer (e.g., 20 mM Histidine, pH 6.0, 6% Trehalose) using a PD-10 desalting column (small scale) or TFF (large scale).
-
Filter sterilize (0.22 µm).
Quality Control & Characterization
A robust ADC must meet specific Critical Quality Attributes (CQAs).
| Method | Purpose | Acceptance Criteria |
| HIC-HPLC | Determine DAR (Drug-Antibody Ratio) | Average DAR 3.5 - 4.5 |
| SEC-HPLC | Analyze Aggregation (HMW species) | > 95% Monomer |
| LC-MS | Confirm Mass & Linker Integrity | Mass shift corresponding to +4 payloads |
| Endotoxin | Safety for cell assays | < 0.1 EU/mg |
Synthesis Workflow Diagram
Caption: Figure 2. Bioconjugation workflow for cysteine-based Dazostinag ADC synthesis.
Functional Validation Protocols
In Vitro Potency (THP-1 Dual™ Reporter Assay)
To verify that the ADC releases active Dazostinag and activates the STING pathway.
-
Cell Line: THP-1 Dual™ cells (InvivoGen) expressing an ISG-Lucia reporter (Interferon Stimulated Gene).
-
Seeding: Plate 50,000 cells/well in a 96-well plate.
-
Treatment: Add serial dilutions of:
-
Incubation: 24 hours at 37°C.
-
Readout: Measure luciferase activity in the supernatant using QUANTI-Luc™.
-
Result: The ADC should show dose-dependent activation. Note: The ADC IC50 may be higher than free drug due to the time required for internalization and cleavage.
References
-
Dazostinag (TAK-676)
- Title: Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjug
- Source: ACS Medicinal Chemistry Letters (2023).
-
URL:[Link]
-
STING Agonist ADC Mechanism
- Title: Antibody-drug conjug
- Source: Nature Reviews Drug Discovery (General ADC principles applied here).
-
URL:[Link]
-
Bioconjugation Protocols (Cysteine-Maleimide)
-
Dazostinag Clinical Context
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 7. njbio.com [njbio.com]
- 8. Antibody-STING Agonist Conjugate Development Service - Creative Biolabs [creative-biolabs.com]
- 9. ascopubs.org [ascopubs.org]
Application Note: Engineering Dazostinag (TAK-676) Antibody-Drug Conjugates
This Application Note is structured to provide a rigorous, field-ready guide for the engineering of Dazostinag-based Antibody-Drug Conjugates (ADCs). It moves beyond generic protocols to address the specific physicochemical and immunological challenges of deploying STING agonists as payloads.
Executive Summary & Strategic Rationale
Dazostinag (TAK-676) represents a paradigm shift in ADC design, moving from direct cytotoxicity (tubulin inhibitors, topoisomerase poisons) to Immune-Stimulating Antibody Conjugates (ISACs) . Unlike traditional payloads that aim to debulk tumors via apoptosis, Dazostinag is a highly potent, synthetic cyclic dinucleotide (CDN) STING agonist designed to trigger Type I interferon (IFN) production, turning "cold" immunosuppressive tumors "hot."
Critical Engineering Challenge: The primary barrier to STING agonist ADCs is the therapeutic window . Systemic leakage of free STING agonists causes rapid, potentially fatal cytokine storms. Therefore, the conjugation strategy must prioritize linker stability in circulation over extreme potency.
Key Technical Insight: Recent data indicates that utilizing the phosphorothioate group of Dazostinag for conjugation results in unstable constructs (hydrolytic degradation). The authoritative approach requires conjugation via the exocyclic amine of the adenine base using a self-immolative linker (Val-Ala-PABC), ensuring stability in plasma and rapid release only within the lysosomal compartment.
Mechanism of Action & Pathway Visualization
The Dazostinag-ADC mechanism relies on targeted delivery to antigen-positive tumor cells or specific myeloid populations (e.g., CCR2+), followed by lysosomal processing.
Figure 1: Mechanism of Action for Dazostinag-based ISACs. The pathway highlights the critical dependency on lysosomal Cathepsin B for payload liberation.
Chemical Engineering of the Payload
Before conjugation, the Dazostinag molecule must be derivatized. Direct conjugation to the CDN phosphate/thiophosphate backbone is not recommended due to instability.
Optimal Linker-Payload Construct
-
Attachment Site: Exocyclic amine (N6) of the Adenine nucleobase.
-
Linker Architecture: Maleimide-PEG(n)-Val-Cit-PABC or Maleimide-PEG(n)-Val-Ala-PABC .
-
Note: Val-Ala (Valine-Alanine) is often preferred over Val-Cit for STING agonists due to faster release kinetics and lower aggregation propensity with hydrophobic payloads.
-
-
Mechanism: The carbamate linkage at the PABC ensures that upon enzymatic cleavage of the dipeptide, the spacer spontaneously decomposes (1,6-elimination), regenerating the native amine of Dazostinag.
| Component | Selection | Rationale |
| Payload | Dazostinag (TAK-676) | High potency synthetic CDN; optimized for systemic half-life. |
| Release Trigger | Val-Ala Dipeptide | Cleaved by lysosomal Cathepsin B; superior stability in mouse/human plasma compared to esters. |
| Spacer | PABC (p-aminobenzyl carbamate) | Required for self-immolation to release the unmodified amine drug. |
| Conjugation Handle | Maleimide (or mc-Val-Ala) | Standard cysteine conjugation; established manufacturing history. |
Protocol: Stochastic Cysteine Conjugation
This protocol targets a Drug-to-Antibody Ratio (DAR) of 4.0 , which is optimal for balancing potency with pharmacokinetics.
Materials Required
-
Antibody: Humanized IgG1 (concentration > 5 mg/mL).
-
Linker-Payload: mc-Val-Ala-PABC-Dazostinag (10 mM stock in DMA or DMSO).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
Buffer A: PBS, 1 mM DTPA, pH 7.4.
-
Purification: Sephadex G-25 (desalting) or Hydroxyapatite (CHT) for DAR polishing.
Step-by-Step Methodology
Phase 1: Partial Reduction
-
Preparation: Dilute antibody to 5 mg/mL in Buffer A.
-
Reduction: Add 2.2 molar equivalents of TCEP to the antibody.
-
Incubation: Incubate at 37°C for 90 minutes with gentle agitation.
-
Cooling: Cool reaction to room temperature (RT). Do not purify TCEP away; it is compatible with maleimide conjugation (unlike DTT).
Phase 2: Conjugation
-
Solvent Management: Ensure the organic solvent (DMSO/DMA) concentration in the final reaction does not exceed 10-15% (v/v) to prevent antibody precipitation.
-
Addition: Slowly add 5-6 molar equivalents of the Linker-Payload (relative to mAb) to the reduced antibody while swirling.
-
Reaction: Incubate at RT for 60 minutes.
-
Quenching: Add N-acetylcysteine (20 eq over payload) to quench unreacted maleimides. Incubate for 15 minutes.
Phase 3: Purification & Polishing
-
TFF/Desalting: Perform Tangential Flow Filtration (TFF) or run through a PD-10 desalting column equilibrated with formulation buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0) to remove free drug and organic solvent.
-
Polishing (Optional but Recommended): If free Dazostinag levels are >1% (detectable by HPLC), use Ceramic Hydroxyapatite (CHT) chromatography to separate unconjugated payload. Free STING agonist is highly pro-inflammatory and must be minimized.
Quality Control & Characterization
Trustworthiness in ADC data comes from rigorous analytics.
| Assay | Method | Acceptance Criteria |
| DAR Determination | HIC-HPLC or LC-MS (Q-TOF) | Target: 3.5 – 4.5. < 5% DAR 0 (naked antibody). |
| Aggregation | SEC-HPLC | > 95% Monomer. Aggregates can trigger non-specific immune activation. |
| Free Drug | RP-HPLC | < 0.1% Free Dazostinag (Critical safety parameter). |
| Endotoxin | LAL Assay | < 0.1 EU/mg (Crucial for ISACs to distinguish drug effect from contamination). |
Functional Validation (In Vitro)
Do not rely solely on cytotoxicity assays (e.g., CellTiter-Glo), as Dazostinag is not primarily a cytotoxin.
Protocol: THP-1 Dual Reporter Assay
-
Cell Line: THP-1 Dual™ cells (InvivoGen), which carry an IRF-inducible Lucia luciferase reporter.
-
Treatment: Incubate cells with serial dilutions of Dazostinag-ADC, naked antibody, and free payload for 24 hours.
-
Readout: Measure luciferase activity in the supernatant.
-
Validation: The ADC should show potency comparable to free drug only if the target antigen is present (or via Fc-gamma receptor uptake if designed for myeloid targeting).
-
Causality Check: Co-treat with Bafilomycin A1 (lysosome acidification inhibitor).
-
Expected Result: Bafilomycin should completely ablate the ADC signal (proving lysosomal processing) but have minimal effect on free Dazostinag (if it is cell-permeable).
-
Experimental Workflow Diagram
Figure 2: Manufacturing workflow for Dazostinag-ADCs via stochastic cysteine conjugation.
References
-
Ishii, Y., et al. (2023).[8] Dazostinag is a STING Agonist and Can be used for Antibody-Drug Conjugates (ADCs) Synthesis.[3][7][8][9] MedChemExpress. Link
-
Mersana Therapeutics. (2024).[10] Tumor cell-targeted STING-agonist antibody-drug conjugates achieve potent anti-tumor activity.[2] Mersana Therapeutics Publications. Link
-
Puthenveetil, S., et al. (2025). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. ACS Publications. Link
-
Takeda Development Center. (2024).[1] Selective STING Activation in Intratumoral Myeloid Cells via CCR2-Directed Antibody–Drug Conjugate TAK-500. Clinical Cancer Research. Link
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Link
Sources
- 1. Selective STING Activation in Intratumoral Myeloid Cells via CCR2-Directed Antibody–Drug Conjugate TAK-500 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dayonebio.com [dayonebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioivt.com [bioivt.com]
Technical Support Center: Strategies to Improve the In vivo Stability of Maleimide-Based ADCs
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the in vivo stability of maleimide-based ADCs. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in scientific expertise and practical experience.
Introduction: The Challenge of Maleimide Linker Instability
The thiol-maleimide reaction is a cornerstone in ADC construction, prized for its efficiency and chemoselectivity in conjugating cytotoxic payloads to cysteine residues on antibodies.[1] However, the resulting thiosuccinimide linkage can be unstable under physiological conditions.[1] The primary liability is its susceptibility to a retro-Michael reaction, which reverses the conjugation and leads to premature payload release.[1][2] This deconjugation can cause off-target toxicity by allowing the payload to bind to other circulating proteins like albumin and reduces the therapeutic efficacy of the ADC.[2][3]
This guide will explore the root causes of this instability and provide actionable strategies and detailed protocols to overcome these challenges, ultimately leading to the development of more stable and effective ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism causing payload loss from my maleimide-based ADC in vivo?
A1: The predominant mechanism of payload loss from maleimide-based ADCs in vivo is a chemical process known as the retro-Michael reaction .[1][2] This reaction is essentially the reverse of the initial conjugation, where the thioether bond between the antibody's cysteine and the maleimide linker breaks.[2] This process is often facilitated by endogenous thiols present in the bloodstream, such as glutathione and albumin, which can participate in a thiol exchange, effectively transferring the drug-linker from the antibody to these other molecules.[2] This premature deconjugation compromises the targeted delivery of the cytotoxic agent and is a key challenge in ADC development.[2]
Q2: I'm observing a decreasing drug-to-antibody ratio (DAR) in my plasma stability assays. How can I definitively confirm that the retro-Michael reaction is the cause?
A2: Confirming the retro-Michael reaction as the cause of DAR loss requires specific analytical approaches. A robust method is to conduct a plasma stability assay and analyze samples at various time points using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This allows for the detection and characterization of the ADC and its fragments.[4][5] Specifically, you should monitor for:
-
A decrease in the average DAR of the ADC population over time.
-
The emergence of unconjugated antibody species.
-
The appearance of the drug-linker attached to plasma proteins, most commonly albumin.
A complementary in vitro experiment involves incubating your ADC with an excess of a small-molecule thiol, such as glutathione. A rapid loss of payload under these conditions is a strong indicator that your ADC is susceptible to thiol-exchange via the retro-Michael reaction.
Q3: I've read that hydrolysis of the succinimide ring can stabilize the ADC. Why might this process be inefficient for my ADC?
A3: While hydrolysis of the thiosuccinimide ring to a more stable, ring-opened succinamic acid derivative is a proven strategy to prevent the retro-Michael reaction, its efficiency can be influenced by several factors.[1][2] The rate of hydrolysis is highly dependent on the local chemical environment around the linkage.[6] Factors that can hinder hydrolysis include:
-
Steric Hindrance: If the conjugation site is sterically crowded, it can limit the access of water molecules required for the hydrolysis to occur.
-
pH: The rate of hydrolysis is pH-dependent, generally being more favorable under slightly basic conditions.[7]
-
Linker Chemistry: The structure of the maleimide itself plays a crucial role. Traditional N-alkyl maleimides often exhibit slow hydrolysis rates.[8]
It's also important to note that under certain conditions, such as in liquid formulations during long-term storage, the hydrolyzed, ring-opened form can partially revert to the closed, unstable succinimide ring.[7]
Q4: What are the most effective strategies to promote succinimide ring hydrolysis and enhance ADC stability?
A4: Several innovative strategies have been developed to accelerate succinimide ring hydrolysis and produce more stable ADCs.[1] These "next-generation maleimides" are engineered to promote rapid ring-opening.[9] Key approaches include:
-
Incorporating Basic Amino Groups: Placing a basic amino group, such as in a diaminopropionic acid (DPR) scaffold, adjacent to the maleimide can provide intramolecular catalysis of the hydrolysis reaction.[10] This leads to rapid and efficient ring-opening at physiological pH.[10]
-
N-Aryl Substitutions: Substituting the nitrogen of the maleimide ring with an aryl group (e.g., phenyl or fluorophenyl) can introduce electron-withdrawing effects that accelerate hydrolysis.[1][11]
-
Introduction of Hydrophilic Moieties: Incorporating motifs like PEG or dioxolanes near the maleimide can help coordinate water molecules, thereby increasing the local concentration of water and promoting hydrolysis.[1]
These modifications are designed to ensure that the stabilizing hydrolysis reaction occurs much faster than the destabilizing retro-Michael reaction.[10]
Q5: Are there alternatives to maleimide chemistry for creating stable ADCs?
A5: Yes, the challenges associated with maleimide stability have spurred the development of alternative conjugation chemistries. Some promising alternatives include:
-
Vinyl Sulfones: These compounds react with thiols to form stable thioether bonds and show high specificity for thiols at physiological pH.[2]
-
N-Methyl-N-phenylvinylsulfonamide and Arylpropiolonitrile: These are examples of other electrophilic warheads that offer a balance of thiol selectivity and enhanced stability.[12]
-
Next-Generation Maleimides (NGMs) for Disulfide Re-bridging: These reagents are designed to react with both thiols from a reduced interchain disulfide bond on the antibody, effectively re-bridging the disulfide while attaching the payload.[9] This approach can lead to more homogeneous and stable ADCs.[9]
The choice of conjugation chemistry will depend on the specific antibody, payload, and desired properties of the final ADC.
Troubleshooting Guides
Problem 1: Significant Loss of DAR Observed in Early In Vitro Plasma Stability Assays
Symptoms:
-
Greater than 30% decrease in average DAR within 24-48 hours of incubation in plasma at 37°C.
-
Detection of free payload-linker in plasma supernatant by LC-MS.
-
Appearance of payload-linker adducts with albumin.
Potential Cause:
-
High susceptibility of the thiosuccinimide linkage to the retro-Michael reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high DAR loss.
Problem 2: ADC Shows Good Stability in Buffer but is Unstable in Plasma
Symptoms:
-
Stable DAR when incubated in PBS at 37°C.
-
Significant DAR loss when incubated in plasma under the same conditions.
Potential Cause:
-
Thiol-exchange with plasma proteins (e.g., albumin) is the primary driver of instability, indicating a classic retro-Michael reaction scenario.
Troubleshooting Workflow:
Caption: Troubleshooting for plasma-specific instability.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This protocol is designed to assess the stability of an ADC in plasma by monitoring the average DAR over time.
Materials:
-
Test ADC
-
Control ADC (if available)
-
Human or mouse plasma (sodium heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity resin
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., C4 or C8 reverse-phase)
Procedure:
-
Sample Preparation:
-
Spike the test ADC into plasma at a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot a portion of each sample and store at -80°C until analysis.
-
-
ADC Capture and Elution:
-
Thaw the plasma samples.
-
Add an appropriate volume of Protein A/G resin to each sample to capture the ADC.
-
Incubate with gentle mixing for 1 hour at 4°C.
-
Wash the resin with PBS to remove unbound plasma proteins.
-
Elute the ADC from the resin using a low-pH elution buffer (e.g., 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the eluted ADC onto the LC-MS system.
-
Separate the different ADC species using a suitable gradient.
-
Acquire mass spectra under denaturing conditions to determine the mass of the light and heavy chains.
-
Calculate the average DAR by deconvoluting the mass spectra and comparing the peak intensities of the conjugated and unconjugated antibody chains.
-
Data Analysis:
-
Plot the average DAR as a function of time for both the plasma and PBS incubated samples. A significant decrease in DAR in the plasma samples compared to the PBS control indicates instability.
Protocol 2: Analysis of Free Payload in Plasma
This protocol quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[2]
Materials:
-
Plasma samples from the in vitro stability assay
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate LC column (e.g., C18)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Internal standard (a structurally similar, stable isotopically labeled version of the payload, if available)
Procedure:
-
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Add cold protein precipitation solvent to precipitate the plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant, which contains the free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the free payload from other plasma components using a suitable LC gradient.
-
Detect and quantify the free payload using multiple reaction monitoring (MRM).
-
Generate a standard curve using known concentrations of the free payload to accurately quantify its concentration in the plasma samples.
-
Data Analysis:
-
Correlate the concentration of free payload over time with the decrease in average DAR to build a comprehensive picture of ADC stability.
Comparative Stability Data
The following table summarizes typical stability data for different maleimide-based ADC strategies, illustrating the impact of linker modification on stability.
| Linker Type | Incubation Time in Plasma | Remaining Conjugated ADC (%) | Key Observation |
| Traditional N-Alkyl Maleimide | 7 days | ~50% | Significant deconjugation due to the retro-Michael reaction.[2] |
| Self-Stabilizing Maleimide (DPR-based) | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[2][10] |
| N-Aryl Maleimide | 7 days | >80% | Faster hydrolysis compared to N-alkyl maleimides leads to enhanced stability.[11] |
| Vinyl Sulfone | 7 days | >95% | Forms a highly stable thioether bond, resistant to thiol exchange.[2] |
Mechanistic Diagrams
Caption: Competing pathways of maleimide-based ADCs in vivo.
References
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Published December 4, 2025. Available at: [Link]
-
Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. ACS Publications. Available at: [Link]
-
Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed. Published September 7, 2014. Available at: [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central. Available at: [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. PubMed. Available at: [Link]
-
On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. Available at: [Link]
-
Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. PubMed Central. Published August 8, 2014. Available at: [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed. Available at: [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. ResearchGate. Available at: [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Available at: [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. ACS Publications. Available at: [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. PubMed Central. Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. Published October 17, 2025. Available at: [Link]
-
ADC stability in plasma and serum via mass spectrometry. Sterling Pharma Solutions. Available at: [Link]
-
Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. SigutLabs. Published November 26, 2025. Available at: [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. ResearchGate. Published August 6, 2025. Available at: [Link]
-
Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near. UCL Discovery. Published May 10, 2017. Available at: [Link]
-
Long-term stabilization of maleimide-thiol conjugates. Semantic Scholar. Available at: [Link]
-
New structures to resolve the instability of Maleimide joint. Creative Biolabs ADC Blog. Published December 28, 2021. Available at: [Link]
-
Measurement of ADC stability in plasma via released payload quantitation. Sterling Pharma Solutions. Published March 28, 2022. Available at: [Link]
-
Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. Available at: [Link]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. ResearchGate. Available at: [Link]
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Published August 6, 2014. Available at: [Link]
-
Development of next generation of linkers for antibody-drug conjugates (ADCs). ACS. Published August 13, 2023. Available at: [Link]
-
Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. ResearchGate. Published August 6, 2025. Available at: [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. Available at: [Link]
-
Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. PubMed Central. Published January 17, 2020. Available at: [Link]
-
Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. ResearchGate. Published August 6, 2025. Available at: [Link]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. ACS Publications. Available at: [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate. Published August 6, 2025. Available at: [Link]
Sources
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
Technical Support Center: Addressing Solubility Issues with Hydrophobic ADC Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on overcoming the significant challenge of poor solubility associated with hydrophobic payloads in antibody-drug conjugates (ADCs). The aggregation and precipitation of ADCs can compromise manufacturability, stability, and therapeutic efficacy.[1][2] This guide offers troubleshooting strategies and frequently asked questions to help you navigate these complexities in your experiments.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common solubility-related issues encountered during ADC development.
Issue 1: Visible Precipitation or Cloudiness Observed During or After Conjugation
Q: My ADC solution became cloudy or I observed visible precipitates during the conjugation reaction or shortly after. What is the cause and how can I fix this?
A: This is a classic sign of ADC aggregation and precipitation, often driven by the high hydrophobicity of the payload.[3] The conjugation of a hydrophobic small molecule to a monoclonal antibody can significantly decrease the overall solubility of the resulting ADC, leading to the formation of aggregates.[4][5]
Immediate Troubleshooting Steps:
-
Assess Drug-to-Antibody Ratio (DAR): A high DAR is a primary contributor to increased hydrophobicity and subsequent aggregation.[] Consider reducing the molar excess of the payload-linker in your conjugation reaction to target a lower average DAR.[7]
-
Solvent Consideration: While the antibody requires an aqueous environment, many hydrophobic payloads have limited solubility in purely aqueous buffers. The addition of a limited amount of a water-miscible organic co-solvent can sometimes improve the solubility of the payload-linker construct before and during the reaction. However, this must be carefully optimized to avoid denaturing the antibody.[5]
-
Temperature Control: Some conjugation reactions can be performed at lower temperatures (e.g., 4°C) to slow down the aggregation process.[7]
Workflow for Optimizing Conjugation Conditions:
Below is a systematic workflow to troubleshoot and optimize your conjugation process to minimize precipitation.
Caption: Workflow for troubleshooting ADC precipitation during conjugation.
Issue 2: High Levels of Aggregates Detected by Analytical Chromatography
Q: My ADC appears soluble, but Size Exclusion Chromatography (SEC) reveals a high percentage of high molecular weight species (aggregates). What are the underlying causes and mitigation strategies?
A: Even in the absence of visible precipitation, soluble aggregates can form. These are detrimental as they can increase immunogenicity and affect the ADC's pharmacokinetic properties.[8][9]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| High Payload Hydrophobicity | The hydrophobic nature of the payload promotes non-specific interactions between ADC molecules, leading to aggregation.[3] | 1. Incorporate a Hydrophilic Linker: Utilize linkers containing polyethylene glycol (PEG) or other hydrophilic moieties to increase the overall solubility of the ADC.[][11] 2. Payload Modification: If feasible, introduce hydrophilic groups to the payload itself without compromising its cytotoxic activity.[] |
| High Drug-to-Antibody Ratio (DAR) | A higher number of conjugated hydrophobic payloads per antibody increases the propensity for aggregation.[] | Optimize the conjugation reaction to achieve a lower, more homogenous DAR. This may involve adjusting the molar ratio of reactants or exploring site-specific conjugation technologies.[12] |
| Inappropriate Formulation Buffer | The pH, ionic strength, and excipients in the formulation buffer play a crucial role in maintaining ADC stability.[13] | Screen a panel of formulation buffers with varying pH and ionic strengths. Include stabilizing excipients such as sugars (sucrose, trehalose), amino acids (glycine, arginine), and non-ionic surfactants (polysorbate 20 or 80).[14][15] |
| Stress During Processing/Storage | Freeze-thaw cycles, agitation, and exposure to interfaces can induce conformational changes in the antibody, leading to aggregation.[16][17] | 1. Controlled Freezing: If lyophilization is the intended final dosage form, utilize controlled-rate freezers to minimize cryoconcentration effects.[16] 2. Lyophilization: For long-term stability, lyophilization is often preferred for ADCs, as it removes the aqueous environment where aggregation can occur.[18][19] |
Experimental Protocol: Screening for Optimal Formulation Buffer
-
Prepare a Buffer Matrix: Design a matrix of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0) and excipients. Common excipients to screen include sucrose (as a lyoprotectant), polysorbate 80 (as a surfactant to reduce surface-induced aggregation), and arginine (to suppress aggregation).[15]
-
Buffer Exchange: Exchange the purified ADC into each of the candidate buffers using a suitable method like dialysis or tangential flow filtration.
-
Stress Studies: Subject aliquots of the ADC in each buffer to accelerated stress conditions (e.g., elevated temperature for a set period, multiple freeze-thaw cycles).
-
Analytical Assessment: Analyze the stressed samples using SEC to quantify the percentage of monomer and high molecular weight species.
-
Selection: Choose the buffer that best preserves the monomeric state of the ADC under stress.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I suspect a solubility issue with my ADC?
A1: The first step is to quantify the problem. Use analytical techniques to determine the extent of aggregation. Size Exclusion Chromatography (SEC) is the industry standard for quantifying soluble aggregates, while techniques like Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in your solution.[8][20]
Q2: How does the choice of linker impact ADC solubility?
A2: The linker plays a critical role in ADC solubility.[21][22] Incorporating hydrophilic linkers, such as those containing PEG chains or charged moieties, can significantly improve the overall hydrophilicity of the ADC, thereby reducing its tendency to aggregate.[][23] For instance, linkers like ChetoSensar™, a chito-oligosaccharide, have been shown to dramatically increase the solubility of ADCs with highly hydrophobic payloads.[1]
Caption: Impact of linker chemistry on ADC solubility and aggregation.
Q3: Can I use formulation excipients to rescue an ADC that is already prone to aggregation?
A3: Yes, formulation optimization is a key strategy.[] Excipients can stabilize the ADC and prevent further aggregation.[13]
-
Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants, preserving the ADC's structure during freezing and lyophilization.[14]
-
Surfactants (e.g., polysorbate 20/80): Reduce surface tension and prevent aggregation at interfaces.[14][15]
-
Amino Acids (e.g., arginine, glycine): Can help to solubilize the ADC and reduce viscosity at high concentrations.[15]
Q4: What is the role of lyophilization in addressing solubility issues?
A4: Lyophilization, or freeze-drying, is a common strategy to enhance the long-term stability of ADCs, especially those with solubility challenges.[18][19] By removing water, lyophilization immobilizes the ADC molecules in a glassy matrix, preventing the intermolecular interactions that lead to aggregation in the liquid state.[24] A well-developed lyophilization cycle is crucial to ensure the stability and successful reconstitution of the ADC.[18]
Q5: What analytical methods are essential for characterizing ADC solubility and aggregation?
A5: A suite of analytical techniques is necessary to fully characterize your ADC.[25]
| Technique | Purpose |
| Size Exclusion Chromatography (SEC) | Quantifies soluble aggregates (dimers, multimers) and fragments.[20] |
| Hydrophobic Interaction Chromatography (HIC) | Determines the drug-to-antibody ratio (DAR) distribution. Higher DAR species are often more hydrophobic and prone to aggregation.[20][26] |
| Reversed-Phase HPLC (RP-HPLC) | Can be used to assess payload stability and release, and to determine DAR after reduction of the ADC.[4] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution and can detect the presence of larger aggregates. |
| Capillary Electrophoresis (CE) | Provides high-resolution separation of ADC species to assess charge heterogeneity and DAR.[4][] |
This technical guide provides a foundational understanding of the challenges and solutions related to hydrophobic ADC payloads. Successful ADC development requires a multi-faceted approach, combining careful molecular design, optimized conjugation chemistry, and robust formulation strategies.
References
- BOC Sciences. (n.d.). Latest Technologies to Improve ADC Drug Solubility and Stability.
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
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Sacha, G. (n.d.). Challenges And Solutions In Lyophilization Development For Antibody-Drug Conjugates (ADCs). Outsourced Pharma. Retrieved from [Link]
- BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release.
-
Simtra BioPharma Solutions. (n.d.). Lyophilization Development for Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
- Joubert, N., et al. (2016).
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Retrieved from [Link]
-
Deutsch, C. (n.d.). Overcoming the Solubility Challenges of Antibody-Drug Conjugates. MilliporeSigma. Retrieved from [Link]
- Google Patents. (n.d.). KR20160079890A - Antibody-drug conjugate lyophilised formulation.
- Wang, W., et al. (2019). Aggregation of Therapeutic Proteins. International Journal of Pharmaceutics, 567, 118443.
-
CellMosaic. (n.d.). Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. Retrieved from [Link]
-
Single Use Support. (2022, September 13). Controlled freezing of ADCs. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges with Hydrophobic ADC Payloads and Linkers.
- Adem, Y. T., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 98, 239-254.
- Panowski, S., et al. (2014). Antibody-drug conjugates: possibilities and challenges. Journal of Controlled Release, 190, 1-12.
-
Manufacturing Chemist. (2025, March 3). Freeze drying ADCs: points to consider for industrial applications. Retrieved from [Link]
-
Oxford Academic. (n.d.). Antibody conjugation and formulation. Retrieved from [Link]
- BenchChem. (n.d.).
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Peters, D., et al. (2020). Antibody-drug conjugates- stability and formulation. European Journal of Pharmaceutics and Biopharmaceutics, 152, 146-157.
-
BioProcess International. (n.d.). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. Retrieved from [Link]
-
ProtaGene. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
- D'Souza, A., et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Journal of Pharmaceutical Sciences, 109(9), 2693-2704.
- Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112.
-
NanoTemper. (n.d.). 5 types of formulation excipients and how they impact biologics stability. Retrieved from [Link]
-
Leukocare. (n.d.). Advancing ADC Formulation Analytics: Overcoming Development Challenges. Retrieved from [Link]
-
European Pharmaceutical Review. (2021, April 20). Antibody-drug conjugates: challenges, solutions and future potential. Retrieved from [Link]
-
Tableting & Granulation. (2025, December 11). Formulating OSDs for poorly soluble drugs. Retrieved from [Link]
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2025, August 2). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Beck, A., et al. (2017). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity.
-
Abzena. (n.d.). Importance of Solubility in ADC Development. Retrieved from [Link]
-
Single Use Support. (2024, May 5). ADC manufacturing: Process, Challenges & Solutions. Retrieved from [Link]
- Leal, M., et al. (2021).
-
Outsourced Pharma. (n.d.). Unravelling The Complexities Of ADC Manufacturing. Retrieved from [Link]
-
BioPharm International. (n.d.). Formulating an ADC Development Solution. Retrieved from [Link]
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- 2. thesolubilitycompany.com [thesolubilitycompany.com]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Drug-to-Antibody Ratio for Dazostinag ADCs
Welcome to the technical support center for the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing Dazostinag as a payload. Dazostinag is a potent STING (stimulator of interferon genes) agonist, which, when delivered specifically to tumor cells via an ADC, can elicit a powerful anti-tumor immune response.[1][2] Achieving an optimal DAR is a critical quality attribute (CQA) that directly influences the efficacy, safety, and pharmacokinetic profile of your Dazostinag ADC.[3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of DAR optimization in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Dazostinag ADC?
A1: A Dazostinag ADC combines the tumor-targeting specificity of a monoclonal antibody with the immune-stimulating activity of Dazostinag.[1][2] The monoclonal antibody binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC.[6] Once inside the cell, the linker connecting Dazostinag to the antibody is cleaved, releasing the Dazostinag payload.[1] Dazostinag then acts as a STING agonist, activating the STING pathway, which in turn leads to the production of type I interferons and other pro-inflammatory cytokines.[1][7] This localized immune activation within the tumor microenvironment can lead to the destruction of cancer cells.[7][8]
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical parameter to control for Dazostinag ADCs?
A2: The DAR, or the average number of Dazostinag molecules conjugated to a single antibody, is a critical determinant of the ADC's therapeutic index.[3][9] An optimal DAR is a balance between efficacy and toxicity:
-
Low DAR: May result in insufficient potency, as not enough Dazostinag is delivered to the tumor cells to elicit a robust immune response.[4]
-
High DAR: Can lead to increased toxicity, faster plasma clearance, and a higher propensity for aggregation due to the physicochemical properties of the payload.[10][11]
Therefore, precise control and accurate measurement of the DAR are essential for producing a consistent, safe, and effective Dazostinag ADC.[3][12]
Q3: What are the common conjugation strategies for creating Dazostinag ADCs, and how do they influence DAR?
A3: The choice of conjugation chemistry directly impacts the resulting DAR and the homogeneity of the ADC population.[] Common strategies include:
-
Lysine Conjugation: This method targets the amine groups of lysine residues on the antibody.[14] Since there are numerous accessible lysine residues, this approach often results in a heterogeneous mixture of ADCs with a wide range of DAR values.[14][15]
-
Cysteine Conjugation: This technique typically involves the reduction of interchain disulfide bonds to create free thiol groups for conjugation.[16] This method offers more control over the conjugation sites and generally produces a more homogeneous ADC with a defined DAR (e.g., DAR 2, 4, or 8).[15]
-
Site-Specific Conjugation: This advanced approach involves engineering the antibody to introduce specific conjugation sites, such as unnatural amino acids or enzyme-recognition sequences.[3] This strategy provides the highest level of control, leading to a highly homogeneous ADC with a precise DAR.[3][17]
Q4: Which analytical techniques are recommended for determining the DAR of Dazostinag ADCs?
A4: A multi-pronged analytical approach is recommended to accurately characterize the DAR and drug-load distribution of your Dazostinag ADC.[18] The most common methods include:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR based on the distinct absorbance maxima of the antibody and Dazostinag.[19][20] However, it does not provide information on the distribution of different DAR species and can be skewed by the presence of free drug.[20]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with different DARs based on their hydrophobicity.[19][] HIC is particularly well-suited for characterizing cysteine-conjugated ADCs and provides information on the distribution of different drug-loaded species.[19]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Another chromatographic method that separates ADC components based on hydrophobicity, often under denaturing conditions.[15][18]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous determination of the DAR and the distribution of different species.[17][22][23] Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful tool for comprehensive ADC characterization.[23][24]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of the DAR for Dazostinag ADCs.
Issue 1: Inconsistent or Uncontrolled DAR in Lysine Conjugations
-
Question: My lysine conjugation reactions are producing a wide and unpredictable range of DAR values. How can I gain better control over the final DAR?
-
Answer & Troubleshooting Steps:
Lysine conjugation is inherently heterogeneous due to the presence of multiple accessible lysine residues on the antibody.[14] However, you can improve consistency by carefully controlling the reaction parameters:
-
Molar Ratio of Linker-Payload to Antibody: This is a primary driver of the final DAR. Systematically vary the molar excess of the activated Dazostinag linker-payload in your reactions. Start with a conservative ratio and gradually increase it to find the optimal input that yields your target DAR.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally result in a lower DAR. Conversely, longer reaction times and higher temperatures will drive the conjugation to completion, leading to a higher DAR. Perform time-course experiments to determine the optimal reaction duration.
-
pH of the Reaction Buffer: The reactivity of lysine residues is pH-dependent. A higher pH (typically 8.0-9.0) deprotonates the lysine epsilon-amino group, making it more nucleophilic and reactive. Carefully screen a range of pH values to find the sweet spot for your desired DAR.
-
Co-solvent Concentration: If your Dazostinag linker-payload has limited aqueous solubility, you may need to use an organic co-solvent. However, high concentrations of co-solvents can denature the antibody, exposing more lysine residues and leading to a higher, more heterogeneous DAR. Keep the co-solvent concentration as low as possible.
Experimental Workflow for Optimizing Lysine Conjugation:
Caption: Workflow for optimizing lysine conjugation parameters.
-
Issue 2: ADC Aggregation During or After Conjugation
-
Question: I am observing significant aggregation of my Dazostinag ADC, especially at higher DARs. What is causing this and how can I mitigate it?
-
Answer & Troubleshooting Steps:
ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate after payload attachment.[25][26] Dazostinag and many linkers can be hydrophobic, contributing to this issue.[27]
-
Assess Payload and Linker Hydrophobicity: If possible, consider using a more hydrophilic linker to connect Dazostinag to the antibody. The inclusion of moieties like polyethylene glycol (PEG) can help to reduce aggregation propensity.[28]
-
Optimize the Conjugation Process:
-
Co-solvents: Minimize the use of organic co-solvents during the conjugation reaction, as they can induce antibody denaturation and aggregation.[27][29]
-
pH: The pH of the conjugation buffer can influence protein stability. Avoid pH values near the isoelectric point (pI) of the antibody, where it is most prone to aggregation.[25][29]
-
-
Formulation Development:
-
Buffer Composition: Screen different buffer systems and excipients to find a formulation that enhances the stability of your Dazostinag ADC. Arginine and polysorbates are commonly used as aggregation suppressors.
-
pH and Ionic Strength: The pH and ionic strength of the final formulation buffer are critical for maintaining ADC stability.[27]
-
-
Control the DAR: Higher DARs increase the surface hydrophobicity of the ADC, making it more prone to aggregation.[10][27] If aggregation is a persistent issue, you may need to target a lower DAR.
-
Storage and Handling: Avoid repeated freeze-thaw cycles and mechanical stress (e.g., vigorous vortexing), which can induce aggregation.[25] Store the ADC at the recommended temperature in a stable formulation.
Logical Relationship of Factors Contributing to ADC Aggregation:
Caption: Key drivers of Dazostinag ADC aggregation.
-
Issue 3: Discrepancies in DAR Measurement Between Different Analytical Methods
-
Question: My average DAR value from UV/Vis spectroscopy is consistently higher than what I measure with HIC or MS. Why is this happening and which result should I trust?
-
Answer & Troubleshooting Steps:
It is not uncommon to observe variations in DAR values between different analytical techniques, as they measure different properties of the ADC.
-
UV/Vis Spectroscopy: This method is susceptible to overestimation of the DAR if there is residual, unconjugated Dazostinag linker-payload in the sample, as it will contribute to the absorbance reading of the drug.[20]
-
HIC and MS: These methods provide a more accurate representation of the DAR as they separate the ADC species from free drug and can quantify the distribution of different drug-loaded forms.[][30] Mass spectrometry is considered the gold standard for DAR determination due to its high accuracy and precision.[17][23]
Troubleshooting Steps:
-
Ensure Thorough Purification: The most likely cause of this discrepancy is incomplete removal of free Dazostinag linker-payload after the conjugation reaction. Improve your purification process (e.g., size exclusion chromatography, dialysis) to ensure all unconjugated drug is removed.
-
Method Validation: Confirm that your UV/Vis spectroscopy method is properly validated. This includes accurate determination of the extinction coefficients for both the antibody and the Dazostinag linker-payload.
-
Trust Orthogonal Methods: Rely on a combination of HIC and MS for the most accurate and comprehensive characterization of your Dazostinag ADC.[] The data from these methods should be considered more reliable than UV/Vis for DAR determination.
Comparison of Common DAR Analysis Methods
-
| Parameter | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at two wavelengths based on the Beer-Lambert law.[18] | Separates ADC species based on differences in hydrophobicity.[18][19] | Measures the mass-to-charge ratio of intact or fragmented ADC species.[18][22] |
| Information Provided | Average DAR only.[18] | Average DAR, drug-load distribution, and presence of naked antibody.[18][19] | Precise average DAR, drug-load distribution, and structural confirmation.[18][23] |
| Key Advantage | Simple and rapid.[19] | Provides distributional information.[19] | High accuracy and detailed structural information.[17][23] |
| Key Limitation | Does not provide distributional data; susceptible to interference from free drug.[20] | May require method development for optimal separation.[] | Requires more specialized instrumentation and expertise.[22] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation of Dazostinag
This protocol provides a general framework for conjugating a Dazostinag linker-payload to an antibody via reduced interchain cysteines.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), at a specific molar excess to the antibody. The amount of reducing agent will determine the number of disulfide bonds reduced and, consequently, the final DAR.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or buffer exchange method. This step is critical to prevent the reducing agent from reacting with the linker-payload.
-
-
Conjugation:
-
Dissolve the Dazostinag linker-payload (e.g., with a maleimide functional group) in a suitable organic co-solvent (e.g., DMSO) and add it to the reduced antibody solution.
-
The molar ratio of the linker-payload to the antibody should be carefully controlled to achieve the desired DAR.
-
Incubate the conjugation reaction at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-16 hours).
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload.
-
-
Purification and Formulation:
-
Purify the Dazostinag ADC from unreacted payload, quenching reagent, and any aggregates using a suitable chromatography method (e.g., size exclusion chromatography).
-
Exchange the purified ADC into the final formulation buffer.
-
-
Characterization:
-
Determine the final DAR and drug-load distribution using HIC and/or LC-MS.
-
Assess the level of aggregation by size exclusion chromatography (SEC).
-
Confirm the protein concentration using UV/Vis spectroscopy.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Method:
-
Equilibrate the column with Mobile Phase A.
-
Inject the Dazostinag ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later (at a lower salt concentration).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]
-
References
-
Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. [Link]
-
Dazostinag is a STING Agonist and Can be used for Antibody-Drug Conjugates (ADCs) Synthesis. Network of Cancer Research. [Link]
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. [Link]
-
Strategies for Controlling DAR in Antibody–Drug Conjugates (ADCs). SigutLabs. [Link]
-
Full article: Antibody-drug conjugates in oncology: insights into Current challenges. Taylor & Francis Online. [Link]
-
Drug-to-Antibody Ratio Analysis Methods. PharmiWeb.com. [Link]
-
Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories. [Link]
-
Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. [Link]
-
A Study of Dazostinag as Single Agent and Dazostinag in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors. ClinicalTrials.gov. [Link]
-
Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Creative Biolabs. [Link]
-
A Study of Dazostinag as Single Agent and Dazostinag in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors. Takeda Clinical Trials. [Link]
-
Phase I/II trial of dazostinag with or without pembrolizumab in advanced solid tumors. VJHemOnc. [Link]
-
The Chemistry Behind ADCs. PMC. [Link]
-
Overcoming Challenges in the Development of Antibody Drug Conjugates. Precision for Medicine. [Link]
-
What is Drug Antibody Ratio (DAR) in Biotherapeutics?. Phenomenex. [Link]
-
Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Agilent. [Link]
-
Antibody-drug conjugates: challenges, solutions and future potential. European Pharmaceutical Review. [Link]
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]
-
CRO Chemistry: Antibody Drug Conjugates. NEDP. [Link]
-
Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. [Link]
-
Study of Dazostinag and Pembrolizumab for Adults with Advanced or Metastatic Solid Tumors. Clinicaltrials.eu. [Link]
-
Challenges in the Development and Manufacturing of Antibody–Drug Conjugates. ResearchGate. [Link]
-
Antibody-drug conjugate development: challenges and opportunities – with Dr. Kishore Hotha. Veranova. [Link]
-
Dose expansion data from iintune-1, a phase 1/2 study of the STING agonist dazostinag plus pembrolizumab as first-line (1L), in patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN). ASCO Publications. [Link]
-
Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. PMC. [Link]
-
Effects of Drug-Antibody Ratio (DAR) on Pharmacokinetics, Biodistribution, Efficacy and Tolerability of Antibody-Maytansinoid Conjugates. Request PDF - ResearchGate. [Link]
-
Critical Quality Attribute D0 Impact in ADC Modality. Crystal Pharmatech. [Link]
-
Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Bioprocess Online. [Link]
-
Evaluating the mechanism of enhanced responses to the IV STING agonist dazostinag (TAK-676) plus pembrolizumab in neuroendocrine tumors. The Journal for ImmunoTherapy of Cancer. [Link]
-
TAK-676. Patsnap Synapse. [Link]
-
Advances and Limitations of Antibody Drug Conjugates for Cancer. PMC. [Link]
-
Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. [Link]
-
Antibody Drug Conjugate (ADC) and DAR determination by Dr. Prajita Pandey. YouTube. [Link]
-
Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). Biointron. [Link]
-
Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control. ResearchGate. [Link]
-
Selective STING Activation in Intratumoral Myeloid Cells via CCR2-Directed Antibody–Drug Conjugate TAK-500. PMC. [Link]
-
Dazostinag as Single Agent and Dazostinag in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors. UCSD Clinical Trials. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. TAK-676 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. academic.oup.com [academic.oup.com]
- 15. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 16. Antibody Drug Conjugates | NEDP [nedp.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pharmiweb.com [pharmiweb.com]
- 20. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 22. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. cytivalifesciences.com [cytivalifesciences.com]
- 29. pharmtech.com [pharmtech.com]
- 30. youtube.com [youtube.com]
Challenges in the synthesis of complex ADC linker-payloads
Technical Support Center: Advanced ADC Linker-Payload Synthesis Internal Knowledge Base | Document ID: ADC-SYN-042
Welcome to the ADC Chemistry Core. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your yield is low, your linker precipitated during coupling, or your conjugate is falling apart in plasma. In this guide, we move beyond textbook theory to address the practical failure modes of synthesizing complex Antibody-Drug Conjugate (ADC) linker-payloads.
Module 1: The Solubility Paradox (Hydrophobic Payloads)
The Issue: You are synthesizing a linker-payload for a camptothecin derivative (e.g., Exatecan) or a PBD dimer. The payload is lipophilic; the linker is peptide-based. When you attempt to couple them, the reaction mixture turns into a "gummy" suspension, or the product aggregates immediately upon purification.
The Causality: Traditional linkers (e.g., Val-Cit-PAB) possess insufficient hydrophilicity to mask the greasy payload. This leads to "hydrophobic patches" on the final ADC, causing rapid clearance and aggregation.
Troubleshooting Protocol: Convergent Synthesis with PEG Spacers Do not attempt linear synthesis for highly hydrophobic payloads. Use a convergent approach where a solubilizing PEG moiety is introduced early.
Standard Operating Procedure (SOP-08): Exatecan-Linker Synthesis
| Step | Reagent/Condition | Critical Process Parameter (CPP) |
| 1. Activation | Fmoc-Gly-Gly-Phe-Gly-OH + HATU + DIPEA | Stoichiometry: Use 1.1 eq HATU. Excess uronium salts cause side reactions. |
| 2. PEGylation | Add NH2-PEG8-COOH (or similar) | Solvent: DMF/DMAc (anhydrous). Avoid DMSO if possible (oxidative byproducts). |
| 3. Coupling | React Activated Linker + Exatecan Mesylate | Temperature: 0°C to RT. Exatecan is sterically hindered; heat promotes epimerization. |
| 4. Deprotection | 20% Piperidine in DMF | Monitoring: Watch for fulvene-adduct formation. Scavenge with octanethiol if needed. |
Visualization: Convergent vs. Linear Failure Modes
Figure 1. Convergent synthesis utilizes a hydrophilic PEG spacer to solvate the hydrophobic payload before the final coupling, preventing aggregation.
Module 2: The Self-Immolative Spacer (PABC) Instability
The Issue: You are synthesizing a Val-Cit-PAB-MMAE construct. During the activation of the PAB (p-aminobenzyl) alcohol to the carbonate, the intermediate decomposes, or the final yield is negligible.
The Causality: The PAB alcohol is an electron-rich benzylic system. Upon activation (e.g., with bis(4-nitrophenyl) carbonate), it forms a highly reactive carbonate. If the amine protecting group (e.g., Fmoc/Boc) on the Val-Cit terminus is removed before the payload is attached, or if the pH rises too high, the system "self-immolates" prematurely in the flask.
FAQ: Why did my linker decompose?
-
Did you use a base strong enough to deprotonate the carbamate? Even weak bases can trigger the 1,6-elimination if the leaving group is good.
-
Is your solvent wet? Water attacks the activated carbonate, reverting it to the alcohol.
Mechanism of Action: 1,6-Elimination (The "Self-Immolation") [1][2]
Figure 2. The 1,6-elimination cascade.[1] In synthesis, preventing the formation of the 'Free Aniline' before the payload is secured is critical.
Module 3: Conjugation Stability (The Maleimide Ring)
The Issue: Your LC-MS data shows the drug-linker is falling off the antibody in plasma (Retro-Michael reaction), or you see "linker exchange" with serum albumin.
The Causality: The thio-succinimide ring (formed after maleimide-cysteine conjugation) is reversible. In plasma, free thiols (like Albumin-Cys34) can displace your drug.
The Fix: Ring Hydrolysis (The "Locking" Step) You must force the hydrolysis of the succinimide ring after conjugation but before in vivo use. This creates a ring-opened succinamic acid derivative which is chemically stable and cannot undergo the Retro-Michael reaction.
Protocol: Controlled Hydrolysis
-
Conjugation: Perform standard Maleimide-Cys conjugation at pH 7.0.
-
Purification: Remove excess drug-linker.
-
Hydrolysis: Adjust buffer to pH 9.2 (Borate buffer) and incubate at 37°C for 30-60 minutes .
-
Verification: Monitor by LC-MS. You will see a mass shift of +18 Da (addition of water).
-
Neutralization: Immediately quench to pH 7.0 to prevent deamidation of the antibody.
Decision Logic: Maleimide Troubleshooting
Figure 3. Troubleshooting logic for maleimide instability. Controlled hydrolysis prevents payload loss via the Retro-Michael pathway.
References
-
Oller-Salvia, B., et al. (2018). Antibody–drug conjugates: Linkers and payloads. Chemical Society Reviews . [Link]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology . [Link]
-
Cited for: Mechanism of maleimide instability and the ring-opening hydrolysis protocol.[7]
-
-
Nakada, T., et al. (2016). Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads. Bioorganic & Medicinal Chemistry Letters . [Link]
- Cited for: Synthesis protocols for Ex
-
Firestone, R. A., et al. (2016). Isolation and characterization of the "self-immolative" spacer. U.S.
-
Cited for: 1,6-elimination chemistry and PAB activation conditions.[1]
-
Sources
- 1. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 2. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Linker-Payload Instability in Mouse Plasma
Current Status: Operational Topic: Troubleshooting Species-Dependent Instability in Antibody-Drug Conjugates (ADCs) Persona: Senior Application Scientist
Introduction: The "Mouse Plasma Trap"
Welcome to the technical guide for resolving linker-payload instability. A common critical failure mode in preclinical ADC development is species-dependent catabolism . You may observe that your conjugate is perfectly stable in human or cynomolgus monkey plasma but rapidly sheds its payload in mouse models.
The Root Cause: This is rarely a failure of your linker chemistry in the clinical context. It is frequently an artifact caused by Carboxylesterase 1c (Ces1c) . Unlike humans, mice express high levels of Ces1c in their plasma. This enzyme has a promiscuous active site capable of cleaving ester bonds and certain peptide linkers (like Val-Cit) that are stable in human serum.
This guide provides the diagnostic workflows, chemical workarounds, and biological solutions to distinguish between a failed drug candidate and a false-negative result in mice.
Module 1: Diagnostic Workflow
Q: How do I confirm if my instability is caused by Ces1c?
A: You must perform a differential stability assay using a specific esterase inhibitor. If the instability disappears in the presence of the inhibitor, the issue is mouse-specific enzymatic activity, not inherent chemical instability.
Protocol: The BNPP Differential Assay
Objective: Determine if Bis(4-nitrophenyl) phosphate (BNPP) rescues linker stability.
Reagents:
-
Mouse Plasma (Na-Heparin or EDTA).[1]
-
Human Plasma (Control).
-
BNPP (Sigma/Merck). Prepare a 100 mM stock in DMSO.
-
Test ADC.
Step-by-Step Methodology:
-
Preparation: Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove particulates.
-
Inhibitor Spiking:
-
Group A (Inhibited): Add BNPP to mouse plasma to a final concentration of 500 µM to 1 mM . Pre-incubate for 30 minutes at 37°C to ensure enzyme inactivation.
-
Group B (Vehicle): Add equivalent volume of DMSO to mouse plasma.
-
Group C (Human Control): Human plasma + DMSO.
-
-
ADC Incubation: Spike Test ADC into all groups at 10–50 µg/mL.
-
Sampling: Aliquot samples at T=0, 6h, 24h, 48h, and 96h.
-
Quenching: Immediately quench aliquots.
-
For Free Payload Analysis: Add 3 volumes of cold Acetonitrile (containing internal standard). Vortex and centrifuge.
-
For Conjugated Antibody Analysis: Snap freeze or capture via Protein A magnetic beads.
-
-
Analysis: Quantify Free Payload via LC-MS/MS or Drug-Antibody Ratio (DAR) via Hydrophobic Interaction Chromatography (HIC) or LC-HRMS.
Interpretation:
-
Scenario 1: Group A (BNPP) is stable; Group B (Vehicle) is unstable.
-
Diagnosis:Ces1c Artifact. Your linker is likely stable in humans.[2] Proceed to Module 3 .
-
-
Scenario 2: Both Group A and Group B are unstable.
-
Diagnosis:Chemical Instability. The linker is hydrolyzing spontaneously or via non-serine esterase mechanisms. Proceed to Module 2 .
-
Visualization: Diagnostic Decision Matrix
Figure 1: Decision tree for distinguishing between mouse-specific enzymatic cleavage and inherent linker instability.
Module 2: Chemical Mitigation Strategies
Q: I cannot change the mouse model. How do I modify the linker to resist esterases?
A: If you must use wild-type mice, you need to block the enzyme's access to the scissile bond using steric hindrance . Ces1c has a specific binding pocket; disrupting this interaction can stabilize the linker without compromising lysosomal cleavage in the tumor.
Strategy 1: Methylation (The "Goldilocks" Zone) Introducing methyl groups near the ester or carbamate bond can prevent the esterase from docking.
-
Gem-dimethylation: Adding two methyl groups alpha to the carbonyl.
-
Ortho-substitution: If using a phenolic spacer, adding a substituent (Cl, Me) at the ortho position relative to the hydroxy group can block hydrolysis.
Strategy 2: Linker Substitution Replace the ester bond entirely.
-
Switch to Amides: Amides are generally more resistant to plasma esterases but may be harder to cleave inside the tumor cell.
-
Glutamic Acid-Val-Cit (EVCit): Research indicates that adding a Glutamic Acid residue to the standard Val-Cit linker (creating Glu-Val-Cit) creates a charge repulsion or steric clash that prevents Ces1c cleavage while maintaining Cathepsin B sensitivity.
Data Summary: Functional Group Stability Profile
| Linker/Payload Feature | Mouse Plasma Stability | Human Plasma Stability | Notes |
| Unprotected Ester | Low (<2h Half-life) | High | Highly susceptible to Ces1c. |
| Val-Cit-PABC | Moderate/Low | High | PABC elimination can be triggered by Ces1c. |
| Glu-Val-Cit | High | High | Glutamic acid protects against Ces1c. |
| Carbamate | Moderate | High | More stable than esters, but still cleavable. |
| Amide | High | High | Very stable, but requires specific proteases for release. |
Module 3: Biological Mitigation (The Preferred Solution)
Q: My linker is stable in humans. Why should I redesign it just for mice?
A: You shouldn't. Redesigning a clinically viable linker to survive a mouse-specific enzyme is "tailoring the drug to the wrong species." The most scientifically robust solution is to change the biological system.
The Solution: Ces1c Knockout Mice
Instead of altering your chemistry, use Ces1c-/- SCID mice .[3][4] These mice lack the specific carboxylesterase responsible for the artifactual cleavage.
Why this is the Gold Standard:
-
Translational Relevance: The PK profile in Ces1c-/- mice closely mimics the PK profile in Cynomolgus monkeys and Humans.[1][4]
-
Preserves Efficacy: You avoid "over-stabilizing" the linker, which could inadvertently make it too difficult for the tumor cell to cleave (reducing potency).
-
Validated Model: Studies have shown that Ces1c-/- mice provide accurate efficacy data for ADCs that otherwise failed in wild-type mice (e.g., SYD985).[3][4]
Experimental Workflow for In Vivo Validation:
Figure 2: Workflow for in vivo efficacy testing using the Ces1c knockout model to avoid false negatives.
Module 4: FAQ & Troubleshooting
Q: Can I just co-administer BNPP in vivo to inhibit the esterase? A: Do not do this. BNPP is a systemic esterase inhibitor and can cause significant toxicity in mice, altering their physiology and the metabolism of other compounds. It is suitable for ex vivo (test tube) assays only. For in vivo work, you must use the Knockout mouse model.
Q: I see a loss of DAR (Drug-Antibody Ratio) but no increase in free payload. What is happening? A: This suggests Maleimide Exchange , not Ces1c cleavage. If you are using a maleimide-thiol conjugation, the linker-payload can transfer to Serum Albumin.[5]
-
Check: Analyze the plasma for Albumin-Linker-Payload adducts using LC-MS.
-
Fix: Use ring-opened maleimides or specific conjugation chemistries (e.g., cysteine arylation) to prevent retro-Michael addition.
Q: My payload is not an ester, but it's still unstable in mouse plasma. A: Ces1c can also cleave carbamates and amides under specific steric conditions, though less efficiently. Additionally, check for neutrophil elastase activity if your linker contains Val-Ala or similar sequences, as mouse neutrophils can be more active in certain inflammatory models.
References
-
Ubink, R., et al. (2018).[4] Unraveling the Interaction between Carboxylesterase 1c and the Antibody–Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice.[3][4][6] Molecular Cancer Therapeutics, 17(11), 2389–2398.[1][3][4]
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Effect of Chemical Modification on Pharmacokinetics and Efficacy. Molecular Cancer Therapeutics, 15(5), 958–970.
- Lichuan, L., et al. (2012). Species Differences in the Metabolism of ADC Linkers. Drug Metabolism and Disposition. (Contextual grounding for interspecies differences).
-
Eng, H., et al. (2010).[7] Utility of the Carboxylesterase Inhibitor Bis-Para-Nitrophenylphosphate (BNPP) in the Plasma Unbound Fraction Determination.[7][8][9][10] Xenobiotica, 40(6), 426-435.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIME PubMed | Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice [unboundmedicine.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Reaction Conditions for Maleimide-Thiol Conjugation: A Technical Support Guide
<_ A TECHNICAL GUIDE _>
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful bioconjugation technique. Here, we will delve into the critical parameters governing the success of this reaction, providing in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
I. Core Principles & Reaction Mechanism
Before troubleshooting, a firm grasp of the underlying chemistry is paramount. The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition reaction.[1][2][3] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring, forming a stable covalent thioether bond.[1][3] This reaction is highly selective for thiols, especially within a specific pH range, making it a cornerstone of bioconjugation.[1][3]
dot
Caption: The Michael addition mechanism of maleimide-thiol conjugation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during your experiments, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low or No Conjugation Yield
Q: I'm seeing very little or no formation of my desired conjugate. What are the most likely causes?
A: Low conjugation efficiency is a common issue that can typically be traced back to one of three areas: the integrity of your reagents, the availability of free thiols, or suboptimal reaction conditions.[4]
-
Maleimide Reagent Inactivity: Maleimides are susceptible to hydrolysis, a reaction where the maleimide ring opens in the presence of water to form an unreactive maleamic acid.[5][6] This is the most frequent cause of failed conjugations.
-
Causality: The rate of hydrolysis is highly dependent on pH and temperature.[5] It increases significantly at pH values above 7.5 and with higher temperatures.[5][7]
-
Solution: Always prepare maleimide stock solutions in an anhydrous, water-miscible solvent like DMSO or DMF and store them at -20°C in small aliquots to avoid freeze-thaw cycles.[1][5][6] Prepare aqueous working solutions immediately before use.[1][8]
-
-
Lack of Available Free Thiols: The maleimide group reacts specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[4]
-
Causality: Cysteine residues in proteins often form disulfide bridges, which are non-reactive towards maleimides.[9] These must be reduced to expose the free thiol for conjugation.
-
Solution: Before conjugation, reduce disulfide bonds using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range and does not contain a thiol group, meaning it doesn't need to be removed before adding the maleimide.[10][11] If you use dithiothreitol (DTT), it must be removed after reduction (e.g., via a desalting column) as it will compete with your target molecule for the maleimide.[10]
-
-
Suboptimal Reaction pH: The pH of the reaction buffer is a critical parameter that balances thiol reactivity with maleimide stability.[10]
-
Causality: The reaction relies on the thiolate anion (R-S⁻), which becomes more prevalent as the pH increases. However, as noted, higher pH also accelerates maleimide hydrolysis.
-
Solution: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][4][5][7] This range offers a compromise, ensuring a sufficient concentration of the reactive thiolate while minimizing hydrolysis.[5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][4][12]
-
Issue 2: Poor Reproducibility
Q: My conjugation efficiency varies significantly between experiments, even when I think I'm following the same protocol. What could be causing this?
A: Poor reproducibility often stems from subtle inconsistencies in reaction setup and reagent handling.
-
Oxygen-Mediated Thiol Re-oxidation: Free thiols are susceptible to oxidation, which can lead to the reformation of disulfide bonds, rendering them unavailable for conjugation.[9]
-
Causality: Dissolved oxygen in buffers can promote the oxidation of sulfhydryl groups.
-
Solution: Degas your buffers before use by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[9] Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can also help by sequestering metal ions that can catalyze oxidation.[10][13]
-
-
Inconsistent Molar Ratios: The stoichiometry of maleimide to thiol can significantly impact the reaction outcome.
-
Causality: An insufficient amount of maleimide will result in incomplete labeling, while a large excess can sometimes lead to off-target reactions or purification challenges.
-
Solution: For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[1][4][10] However, this should be optimized for your specific molecules.
-
Issue 3: Instability of the Conjugate
Q: I've successfully formed my conjugate, but it seems to be degrading over time. What could be happening?
A: The stability of the resulting thiosuccinimide linkage can be compromised under certain conditions.
-
Retro-Michael Reaction: The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols.[3][14] This can lead to the transfer of the maleimide-linked payload to other thiol-containing molecules.[12]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][7]
-
Causality: The N-terminal amine of the cysteine can act as a nucleophile, attacking the succinimide ring.[2]
-
Solution: If possible, avoid using N-terminal cysteines for conjugation when the succinimidyl thioether linkage is desired.[2] Performing the conjugation at a more acidic pH (around 6.5) can also help minimize this side reaction.[14]
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotium.com [biotium.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Balancing Act: A Head-to-Head Comparison of PEG Spacer Lengths in Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals dedicated to advancing targeted cancer therapies, the rational design of Antibody-Drug Conjugates (ADCs) is a paramount objective. The linker, a seemingly simple bridge between the targeting antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. Among the diverse linker technologies, the incorporation of polyethylene glycol (PEG) spacers has become a cornerstone strategy for optimizing ADC performance. However, the efficacy of PEGylation is not a one-size-fits-all solution; the precise length of the PEG chain is a crucial parameter that must be meticulously calibrated. This guide provides an in-depth, head-to-head comparison of different PEG spacer lengths, offering experimental data and field-proven insights to inform the design of next-generation ADCs.
The "Why": Causality Behind PEGylation in ADCs
The introduction of a hydrophilic PEG spacer into an ADC linker is a deliberate strategy to overcome the inherent challenges posed by many potent cytotoxic payloads, which are often hydrophobic.[1][2] This hydrophobicity can lead to a cascade of undesirable effects, including ADC aggregation, diminished solubility, and rapid clearance from circulation, ultimately compromising therapeutic efficacy.[1][2] PEG spacers counteract these liabilities through several key mechanisms:
-
Enhanced Hydrophilicity and Reduced Aggregation : The repeating ethylene oxide units of PEG are highly adept at coordinating water molecules, forming a "hydration shell" around the linker and the attached payload.[1][3][4] This increased hydrophilicity mitigates the propensity for intermolecular aggregation, a critical factor for maintaining the stability and safety of the ADC formulation, especially at higher drug-to-antibody ratios (DARs).[1][5][6]
-
Improved Pharmacokinetics (PK) : PEGylation increases the hydrodynamic radius of the ADC.[1][7] This larger size reduces renal clearance and can shield the conjugate from uptake by the reticuloendothelial system, leading to a prolonged circulation half-life.[1][8] The extended plasma residence time allows for greater accumulation of the ADC within the tumor tissue, enhancing its therapeutic potential.[1][7]
-
Steric Hindrance : The flexible PEG chain acts as a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules, further preventing aggregation.[3] This can also modulate the interaction of the ADC with its target and other biological molecules.
Head-to-Head Comparison: The Impact of PEG Spacer Length on ADC Performance
The selection of an optimal PEG spacer length represents a critical balancing act. While longer PEG chains generally confer superior pharmacokinetic properties, this can sometimes be at the expense of in vitro potency.[7][9] The ideal length is therefore highly dependent on the specific antibody, payload, and target antigen. The following sections provide a comparative analysis of commonly used PEG spacer lengths (e.g., PEG4, PEG8, PEG12, PEG24) on key ADC attributes.
Physicochemical Stability
A primary driver for incorporating PEG spacers is to enhance the stability of the ADC, particularly to prevent aggregation.
Key Insight : While longer PEG chains generally provide better stabilization against aggregation, even short PEG spacers can offer significant advantages over non-PEGylated linkers.[6]
| PEG Spacer Length | Impact on Aggregation | Rationale |
| No PEG | High propensity for aggregation, especially with hydrophobic payloads and high DARs.[2] | The absence of a hydrophilic spacer allows for strong intermolecular hydrophobic interactions between payload molecules. |
| Short (e.g., PEG4) | Significant reduction in aggregation compared to no PEG.[10] | Provides a basic level of hydrophilicity and steric hindrance, effectively disrupting payload-driven aggregation. |
| Medium (e.g., PEG8, PEG12) | Generally low levels of aggregation, often considered a "sweet spot" for many ADCs.[10][11] | Offers a substantial hydration shell and steric shielding, effectively preventing aggregation even at higher DARs. |
| Long (e.g., PEG24) | Very low aggregation propensity.[12][13] | The extensive PEG chain provides a robust shield, maximizing hydrophilicity and steric hindrance. |
Pharmacokinetics (PK)
The length of the PEG spacer has a direct and profound impact on the in vivo behavior of an ADC.
Key Insight : Increasing PEG length generally leads to a longer plasma half-life and decreased clearance, but a point of diminishing returns is often reached.[7][14]
| PEG Spacer Length | Plasma Half-life (t½) & Clearance (CL) | Rationale |
| No PEG | Shorter half-life, faster clearance.[14] | Smaller hydrodynamic radius and increased hydrophobicity can lead to more rapid renal filtration and uptake by clearance organs. |
| Short (e.g., PEG4) | Improved half-life and reduced clearance compared to no PEG.[14] | The initial increase in hydrodynamic size and hydrophilicity begins to slow clearance mechanisms. |
| Medium (e.g., PEG8, PEG12) | Significantly longer half-life and lower clearance.[14] Studies have shown that a threshold can be reached around PEG8, with minimal additional impact on clearance with longer chains like PEG12 and PEG24 in some models.[14] | The increased hydrodynamic volume effectively reduces renal filtration and shields the ADC from clearance pathways. |
| Long (e.g., PEG24) | Longest half-life and lowest clearance, though the incremental benefit over medium-length spacers may be marginal.[13] | Maximizes the hydrodynamic size, leading to the slowest clearance rates. |
In Vitro and In Vivo Efficacy
The ultimate goal of an ADC is to effectively kill cancer cells. The PEG spacer can influence this in a complex manner.
Key Insight : There is often a trade-off between the enhanced PK and in vivo efficacy conferred by longer PEG chains and a potential reduction in in vitro potency.[7][15]
| PEG Spacer Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Rationale |
| No PEG / Short (e.g., PEG4) | Often the most potent in vitro. | May be limited by poor PK profile, leading to reduced tumor accumulation. | The shorter, less obtrusive linker may allow for more efficient binding, internalization, and payload release at the cellular level. |
| Medium (e.g., PEG8, PEG12) | May show a slight decrease in in vitro potency compared to shorter linkers.[16] | Often demonstrates superior in vivo efficacy due to the optimized balance of PK and potency.[10] | The improved PK leads to greater drug exposure at the tumor site, outweighing any minor loss in intrinsic cellular potency. |
| Long (e.g., PEG24) | Can exhibit a more significant reduction in in vitro cytotoxicity.[9][15] | In vivo efficacy can be robust due to excellent PK, but the reduced potency can sometimes be a limiting factor.[9] | The long, flexible PEG chain may introduce steric hindrance, potentially impeding antigen binding, cellular internalization, or access of proteases to a cleavable linker.[17][18] |
Visualizing the Concepts
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG spacer lengths.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, rigorous and well-controlled experiments are essential. The following are detailed methodologies for key experiments cited in the evaluation of ADCs with varying PEG spacer lengths.
Protocol 1: Determination of ADC Aggregation by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in ADC preparations with different PEG spacer lengths.
Materials:
-
ADC samples (with varying PEG spacers)
-
SEC-HPLC system with a UV detector
-
Size exclusion column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Appropriate standards for column calibration
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared ADC sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, with aggregates eluting earlier and fragments eluting later.
-
Analysis: Integrate the peak areas for the monomer and the high molecular weight species. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Comparison: Compare the percentage of aggregation across the different PEG spacer length ADCs.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADCs with varying PEG spacer lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of each ADC construct. Remove the old media from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the data to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each ADC.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the clearance, half-life, and other pharmacokinetic parameters of the ADCs.[19]
Materials:
-
Female BALB/c mice or Sprague-Dawley rats
-
ADC solutions with varying PEG spacer lengths
-
Sterile PBS for formulation
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical method for ADC quantification in plasma (e.g., ELISA)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of each ADC (e.g., 5 mg/kg) to a cohort of animals.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method.[19]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vss), and terminal half-life (t½).
-
Comparison: Compare the PK parameters across the different PEG spacer length ADCs.
Conclusion: A Strategic Choice, Not a Simple Selection
The length of the PEG spacer is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index.[1][7] While longer PEG chains generally improve pharmacokinetics and in vivo efficacy, this can sometimes come at the cost of reduced in vitro potency.[7] There is no universally "best" length; the optimal choice is a carefully struck balance that is highly dependent on the specific antibody and payload.[16][20] The systematic evaluation using the robust experimental protocols outlined in this guide is essential for making an informed decision and advancing an ADC candidate with the highest probability of clinical success.
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Navigating the Preclinical Safety Landscape of Val-Ala-PAB-Dazostinag ADC: A Comparative Guide
Introduction: A New Frontier in Immuno-Oncology
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. By combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads, ADCs offer the promise of a wider therapeutic window.[1][2][3] This guide focuses on the preclinical safety evaluation of a novel investigational ADC, Val-Ala-PAB-Dazostinag ADC. This molecule comprises a monoclonal antibody targeting a tumor-associated antigen, linked via a protease-cleavable Valine-Alanine (Val-Ala) linker to Dazostinag, a potent STING (Stimulator of Interferon Genes) agonist payload.[4][5]
The unique mechanism of action of Dazostinag, which stimulates the innate immune system, presents both exciting therapeutic opportunities and distinct safety considerations compared to traditional cytotoxic payloads.[6][7] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the safety profile of this ADC, drawing comparisons with established ADC platforms and outlining essential experimental protocols.
Deconstructing the ADC: Components and Their Safety Implications
A thorough safety assessment of an ADC necessitates an understanding of the individual contributions of its three core components: the antibody, the linker, and the payload.[8][9][10]
The Monoclonal Antibody (mAb): The Targeting Vehicle
The safety profile of the mAb is intrinsically linked to its target antigen. Key considerations include:
-
On-Target, Off-Tumor Toxicity: Expression of the target antigen on healthy tissues can lead to unintended toxicity.[11][12] A comprehensive tissue cross-reactivity study is paramount to identify potential sites of off-tumor binding and subsequent toxicity.[9][13]
-
Fc-Mediated Effector Functions: The Fc region of the antibody can engage with immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). While potentially beneficial for efficacy, these effects can also contribute to toxicity.
The Val-Ala-PAB Linker: The Key to Conditional Payload Release
The linker's stability in circulation and its susceptibility to cleavage within the tumor microenvironment are critical determinants of an ADC's safety and efficacy.[1][] The Val-Ala-PAB linker is a dipeptide linker designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[][16][17]
-
Linker Stability: Premature cleavage of the linker in systemic circulation can lead to the non-specific release of the Dazostinag payload, resulting in systemic toxicity.[2][] Plasma stability assays are essential to assess the linker's integrity over time.
-
Cleavage Mechanism and Bystander Effect: Upon internalization into the target cell, the Val-Ala linker is designed to be efficiently cleaved, releasing the Dazostinag payload. The released payload can then exert its effect. A unique feature of some ADCs is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[18][19] While this can enhance anti-tumor activity, it can also contribute to local tissue damage if the payload affects nearby healthy cells.[2]
The Dazostinag Payload: A STING Agonist with a Unique Profile
Dazostinag (TAK-676) is a STING agonist that activates the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5][6] This immune-stimulating activity is a departure from traditional cytotoxic payloads that directly induce cell death.
-
Cytokine Release Syndrome (CRS): A primary safety concern with immune-stimulating agents like Dazostinag is the potential for cytokine release syndrome.[20] This systemic inflammatory response can range from mild to life-threatening. Monitoring of cytokine levels in preclinical models is crucial.
-
On-Target Immune-Mediated Toxicities: The intended pharmacological effect of Dazostinag can also lead to immune-related adverse events in tissues where the ADC localizes, even at low levels.
-
Off-Target Toxicities: As with any small molecule, Dazostinag may have off-target effects independent of STING activation that need to be characterized.[11]
Comparative Safety Analysis: Benchmarking Against Established ADCs
To contextualize the safety profile of Val-Ala-PAB-Dazostinag ADC, it is instructive to compare it with ADCs employing different payload classes.
| Feature | Val-Ala-PAB-Dazostinag ADC (Hypothetical) | Microtubule Inhibitor ADCs (e.g., MMAE-based) | DNA-Damaging Agent ADCs (e.g., PBD-dimer based) |
| Payload MOA | STING Agonist (Immune stimulation) | Tubulin polymerization inhibition, G2/M cell cycle arrest | DNA cross-linking, cell cycle arrest |
| Primary Predicted Toxicities | Cytokine Release Syndrome (CRS), immune-related adverse events, potential for on-target off-tumor inflammation.[20] | Myelosuppression (neutropenia, thrombocytopenia), peripheral neuropathy.[21][22] | Myelosuppression, hepatotoxicity, potential for delayed toxicities.[23] |
| Bystander Effect | Dependent on Dazostinag's cell permeability and local immune activation. | Generally high due to cell-permeable nature of MMAE.[18] | Potent bystander effect. |
| Therapeutic Window | To be determined; potentially limited by systemic immune activation. | Established, but can be narrow due to on-target and off-target toxicities. | Often potent but with a narrow therapeutic window due to severe toxicities.[24] |
Essential Preclinical Safety Evaluation Workflow
A rigorous preclinical safety assessment is critical to de-risk the progression of Val-Ala-PAB-Dazostinag ADC into clinical development.[8][9][25]
Caption: Preclinical safety evaluation workflow for ADCs.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the potency and specificity of Val-Ala-PAB-Dazostinag ADC in killing target antigen-expressing cancer cells versus non-target cells.
Methodology:
-
Cell Line Selection:
-
Select a panel of cancer cell lines with varying levels of target antigen expression (high, medium, low, and negative).
-
Include a panel of normal, healthy cell lines representing tissues identified in the cross-reactivity study as potentially expressing the target antigen.[26]
-
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat cells with a serial dilution of Val-Ala-PAB-Dazostinag ADC, a non-targeting control ADC, and free Dazostinag payload for 72-96 hours.
-
Viability Assay: Assess cell viability using a colorimetric assay such as MTT or XTT, which measures the metabolic activity of living cells.[18][27]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the ADC's potency.[27]
Causality Behind Experimental Choices: Using a panel of cell lines with graded antigen expression helps to establish a clear link between target engagement and cytotoxicity. Including normal cell lines is crucial for an early assessment of potential on-target, off-tumor toxicity.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
Objective: To determine the highest dose of Val-Ala-PAB-Dazostinag ADC that can be administered without causing unacceptable toxicity.[28]
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., mice or rats).
-
Dose Escalation: Administer escalating single doses of the ADC to different cohorts of animals.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity levels, and overall appearance.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to assess for hematological and organ-specific toxicities (e.g., liver and kidney function).
-
Histopathology: At the end of the study, perform a comprehensive histopathological examination of all major organs to identify any microscopic signs of toxicity.
-
MTD Determination: The MTD is defined as the highest dose that does not cause severe morbidity, mortality, or greater than a 20% loss in body weight.[28]
Causality Behind Experimental Choices: The MTD study is a cornerstone of preclinical safety assessment, providing critical information for dose selection in subsequent efficacy and toxicology studies.[29] The comprehensive monitoring and pathological examination ensure a thorough evaluation of potential toxicities.
Protocol 3: Biodistribution Study
Objective: To understand the distribution, accumulation, and clearance of Val-Ala-PAB-Dazostinag ADC in different tissues over time.[30][31][32]
Methodology:
-
Radiolabeling: Conjugate the ADC with a radioactive isotope (e.g., 89Zr or 111In) or a fluorescent dye.
-
Animal Model: Use tumor-bearing animals (xenograft or syngeneic models) to assess tumor targeting and distribution in the presence of the target antigen.
-
Administration and Imaging: Administer the labeled ADC to animals and perform imaging (e.g., PET/SPECT or optical imaging) at various time points post-injection.[25][30]
-
Tissue Harvesting and Quantification: At the end of the study, harvest tumors and major organs, and quantify the amount of radioactivity or fluorescence in each tissue.[33][34]
-
Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g) to compare uptake across different organs.
Causality Behind Experimental Choices: Biodistribution studies provide a quantitative measure of the ADC's ability to localize to the tumor while minimizing exposure to healthy tissues.[31][33] This information is crucial for understanding the therapeutic index and predicting potential on-target, off-tumor toxicities.[34]
Visualizing the Mechanism and Logic
Caption: Mechanism of action of Val-Ala-PAB-Dazostinag ADC.
Conclusion and Future Directions
The preclinical safety evaluation of Val-Ala-PAB-Dazostinag ADC requires a multifaceted approach that considers the unique properties of its antibody, linker, and, most notably, its immune-stimulating payload. The potential for cytokine release syndrome and other immune-related adverse events necessitates a tailored safety assessment strategy that goes beyond standard ADC toxicology studies. By employing the rigorous experimental workflows and comparative analyses outlined in this guide, researchers can build a comprehensive safety profile to inform the clinical development of this promising new therapeutic modality. Future studies should focus on identifying predictive biomarkers of both efficacy and toxicity to enable patient stratification and optimize the therapeutic window of this novel ADC.
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- 19. researchgate.net [researchgate.net]
- 20. vjoncology.com [vjoncology.com]
- 21. Adverse events of antibody-drug conjugates: comparative analysis of agents with a common payload using the adverse event spontaneous reporting database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pacificbiolabs.com [pacificbiolabs.com]
- 29. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. aacrjournals.org [aacrjournals.org]
- 32. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
- 34. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer | Oncotarget [oncotarget.com]
Disposal & Handling Guide: m-PEG8-Lys(Mal)-Val-Ala-PAB-Ph-CO-Dazostinag
Senior Application Scientist Note: The following protocol is engineered for m-PEG8-Lys(Mal)-Val-Ala-PAB-Ph-CO-Dazostinag . This is not a standard chemical waste scenario. You are handling a "loaded gun"—a molecule combining a highly reactive alkylating handle (Maleimide) with a picomolar-potency immunomodulatory payload (Dazostinag/TAK-676). Standard biological waste autoclaving is insufficient and potentially dangerous, as it may aerosolize the payload without destroying its core structure.
Part 1: Executive Hazard Assessment
Before touching the vial, understand the three distinct risk vectors this conjugate presents.
| Component | Function | Hazard Class | Risk Mechanism |
| Dazostinag | STING Agonist Payload | HPAPI (Cat. 4) | Systemic Inflammation: Potent activator of the cGAS-STING pathway. Inhalation or percutaneous absorption can trigger cytokine storms. |
| Maleimide | Conjugation Handle | Alkylating Agent | Sensitization: Irreversibly binds to skin proteins (cysteines), leading to permanent allergic sensitization. |
| Val-Ala-PAB | Cleavable Linker | Bio-Labile | Premature Release: Designed to degrade in lysosomes (Cathepsin B). Exposure to biological waste streams (bacteria/enzymes) can release free Dazostinag. |
Core Directive: Treat all waste as Cytotoxic/HPAPI (High Potency Active Pharmaceutical Ingredient) . Do not dispose of down the drain or in standard biohazard bags.
Part 2: Waste Segregation & Disposal Protocol
The "Zero-Drain" Rule
Under no circumstances should this compound enter the aqueous waste stream. The PEG8 spacer increases water solubility, making it highly mobile in water systems if not contained.
Workflow: The Disposal Decision Tree
Use the following logic to categorize your waste.
Figure 1: Decision matrix for segregating HPAPI conjugate waste. Note that autoclaving is explicitly forbidden due to volatilization risks.
Part 3: Deactivation & Spill Management (The "Kill" Step)
If you have residual stock or a spill, you must chemically deactivate the molecule before final disposal. We target two sites: the Maleimide (to stop reactivity) and the Linker/Payload (to destroy potency).
Reagents Required[1]
-
Quenching Agent: 100 mM Cysteine or Mercaptoethanol (binds Maleimide).
-
Oxidizing Agent: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (oxidizes the peptide linker and Dazostinag core).
Step-by-Step Deactivation Protocol
1. Quench the Reactive Handle (Maleimide)
Why: The maleimide group is electrophilic. If you pour it into a waste container with other thiols, it will react exothermically or form unknown adducts.
-
Action: Add 5-10 equivalents of L-Cysteine or 2-Mercaptoethanol to the liquid waste.
-
Wait: Allow to sit for 15 minutes.
-
Result: The Maleimide is converted to a stable Thioether.
2. Oxidative Destruction (The Payload)
Why: Dazostinag is stable. To reduce potency before incineration (or for surface cleaning), we must cleave the Val-Ala peptide bond and oxidize the heterocyclic core.
-
Action: Treat the quenched solution (or surface) with 10% Bleach (Sodium Hypochlorite) .
-
Wait: Allow 30 minutes contact time.
-
Result: The Val-Ala linker is hydrolyzed/oxidized; the Dazostinag core structure is compromised.
Visualizing the Deactivation Chemistry
Figure 2: Two-stage chemical deactivation pathway ensuring both reactivity and potency are neutralized.
Part 4: Final Disposal Logistics
Solid Waste (Consumables)
-
Container: Rigid, yellow (or purple, depending on region) cytotoxic waste bin.
-
Labeling: Must carry the "CYTOTOXIC" and "HPAPI" hazard labels.
-
Processing: High-Temperature Incineration (>1000°C) .
-
Warning: Do not send to landfill or standard medical waste autoclaves.
-
Liquid Waste (Stock Solutions)
-
Container: High-Density Polyethylene (HDPE) carboy. Glass is risky due to breakage.
-
Segregation: Do not mix with acidic waste (risk of chlorine gas if bleach was used) or metal sharps.
-
Handover: Transfer to EHS (Environmental Health & Safety) as "Class 6.1 Toxic Substance" for professional incineration.
Glassware Cleaning
Do not wash contaminated glassware in the sink immediately.
-
Rinse glassware with 10% Bleach (in a fume hood).
-
Rinse with Water .
-
Rinse with Acetone .
-
Collect all rinses into the Cytotoxic Liquid Waste carboy.
-
Wash glassware normally.
Part 5: Emergency Procedures
In Case of Skin Contact:
-
Immediate Wash: Wash with soap and water for 15 minutes. Do not use alcohol (it enhances skin permeability of the PEGylated payload).
-
Medical: Seek medical attention. Inform them of potential exposure to a STING Agonist (Systemic inflammatory risk).
In Case of Spill:
-
Evacuate: Clear the immediate area.
-
PPE: Double gloves (Nitrile), Lab Coat, Safety Goggles. If powder, N95/P100 respirator is mandatory.
-
Absorb: Cover liquid with absorbent pads.
-
Deactivate: Flood the area with 10% Bleach. Wait 30 mins. Wipe up.
-
Dispose: All cleanup materials go into the Cytotoxic Waste bin.
References
-
SafeBridge Consultants. High Potency Active Pharmaceutical Ingredients (HPAPI) Handling Guidelines.[1] (Industry Standard for Band 4/5 Compounds). Link
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.Link
-
National Institutes of Health (NIH). Sting Agonist Safety and Handling in Preclinical Models. (Contextual data on STING potency). Link
-
World Health Organization (WHO). Safe Management of Wastes from Health-care Activities: Cytotoxic Waste.Link
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
